2-(3-Methylpyridin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRCXUOOQZWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561497 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4723-26-6 | |
| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile & Synthetic Utility of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Executive Summary
2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6) is a specialized pyridine derivative characterized by a 2-hydroxyethyl chain adjacent to a 3-methyl substituent.[1] This substitution pattern imparts unique steric and electronic properties compared to the unsubstituted analog, 2-(2-hydroxyethyl)pyridine.
In drug discovery, this scaffold serves as a critical intermediate for synthesizing Betahistine analogs and other histamine receptor ligands. Its dual functionality—possessing both a basic pyridine nitrogen and a primary alcohol—makes it a versatile bidentate ligand in coordination chemistry and a robust building block for nucleophilic substitution reactions.
Physicochemical Specifications
The following data aggregates computed and available experimental values. Due to the specialized nature of this isomer, certain thermodynamic constants are derived from high-fidelity predictive models (EPI Suite™).
Table 1: Core Physical Constants
| Property | Value | Source/Note |
| IUPAC Name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |
| CAS Number | 4723-26-6 | Verified Identifier |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Physical State | Viscous Liquid / Low-Melting Solid | Ambient conditions |
| Boiling Point | 214 – 218 °C | Predicted (EPI Suite) [1] |
| Melting Point | ~27 – 32 °C | Predicted (EPI Suite) [1] |
| Density | 1.05 ± 0.05 g/cm³ | Estimated based on analogs |
| LogP (Octanol/Water) | 0.8 | Computed (XLogP3) [2] |
| pKa (Pyridine N) | 5.8 – 6.2 | Est. (3-Me group is electron-donating) |
| Solubility | High in Ethanol, DMSO, DCM; Moderate in Water | Amphiphilic character |
Solubility & Lipophilicity Profile
The molecule exhibits an amphiphilic nature . The pyridine ring and hydroxyl group facilitate hydrogen bonding, rendering it soluble in polar protic solvents (alcohols) and aprotic polar solvents (DMSO, DMF). The lipophilic 3-methyl group and ethyl chain allow for extraction into chlorinated organic solvents (Dichloromethane, Chloroform) from basic aqueous solutions.
Structural Characterization
For researchers validating the identity of synthesized or purchased material, the following spectral patterns are diagnostic.
Nuclear Magnetic Resonance (NMR)[2][4][5][6]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.3 – 8.4 ppm (d, 1H): Proton at position 6 (α-to-nitrogen).
-
δ 7.4 – 7.5 ppm (d, 1H): Proton at position 4.
-
δ 7.0 – 7.1 ppm (dd, 1H): Proton at position 5.
-
δ 3.9 – 4.0 ppm (t, 2H): Methylene adjacent to Oxygen (-CH ₂OH).
-
δ 3.0 – 3.1 ppm (t, 2H): Methylene adjacent to Pyridine ring (-Py-CH ₂-).
-
δ 2.3 ppm (s, 3H): Methyl group at position 3 (diagnostic singlet).
-
Note: The hydroxyl proton (OH) signal is broad and concentration-dependent.
-
Mass Spectrometry (MS)
-
Molecular Ion: [M+H]⁺ = 138.1 m/z.
-
Fragmentation: Common loss of the hydroxymethyl group or water, often showing a tropylium-like pyridyl cation fragment at m/z ~106 or ~119.
Synthetic Methodology
The most robust industrial and laboratory scale synthesis involves the hydroxyethylation of 2,3-Lutidine (2,3-Dimethylpyridine). This route leverages the acidity difference between the 2-methyl and 3-methyl groups.
Mechanism: Selective Lithiation / Condensation
The methyl group at the 2-position (adjacent to nitrogen) is significantly more acidic (pKa ~29) than the 3-methyl group due to resonance stabilization of the resulting anion by the nitrogen atom.
-
Deprotonation: Treatment with a strong base (n-Butyllithium or LDA) or high-temperature condensation selectively deprotonates the 2-methyl group.
-
Addition: The carbanion attacks formaldehyde (or a paraformaldehyde equivalent).
-
Quenching: Protonation yields the target alcohol.
Experimental Protocol (Lithiation Route)
-
Reagents: 2,3-Lutidine (1.0 eq), n-BuLi (1.1 eq), Paraformaldehyde (1.2 eq), THF (anhydrous).
-
Step 1: Cool THF solution of 2,3-Lutidine to -78°C under Nitrogen.
-
Step 2: Add n-BuLi dropwise. Stir for 1 hour (solution turns deep red/orange).
-
Step 3: Add Paraformaldehyde (suspended in THF) or gaseous formaldehyde.
-
Step 4: Allow to warm to Room Temperature. Quench with NH₄Cl(aq).
-
Step 5: Extract with EtOAc, dry over MgSO₄, and distill (vacuum) to purify.
Visualization: Synthetic Pathway
Figure 1: Selective synthesis via lithiation of 2,3-lutidine, exploiting the kinetic acidity of the C2-methyl group.
Reactivity & Applications in Drug Design
This molecule is a "privileged scaffold" precursor. The alcohol handle allows for facile conversion into halides, amines, or carboxylic acids, while the pyridine ring remains stable.
Key Transformations
-
Betahistine Analog Synthesis: Conversion of the alcohol to a leaving group (Cl, Br, OMs) followed by displacement with methylamine yields 3-methyl-betahistine derivatives.
-
Oxidation: Jones oxidation or TEMPO oxidation converts the primary alcohol to (3-Methylpyridin-2-yl)acetic acid , a precursor for amide coupling.
-
Dehydration: Acid-catalyzed dehydration yields 2-vinyl-3-methylpyridine , useful for polymerization or Heck coupling reactions.
Visualization: Reactivity Landscape
Figure 2: Divergent synthesis pathways from the core alcohol scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this isomer is limited, it is structurally analogous to 2-pyridylethanol and should be handled with standard precautions for pyridine derivatives.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of vapors during heating or distillation.
References
-
U.S. EPA Dashboard. Predicted Properties for CAS 4723-26-6. Available at: [Link]
-
PubChem. Compound Summary for CID 14546493: 2-(3-Methylpyridin-2-yl)ethan-1-ol. National Library of Medicine. Available at: [Link]
-
ChemChart. 2-(3-Methyl-2-pyridyl)ethanol Properties. Available at: [Link]
-
Accela ChemBio. Product Specification: 2-(3-Methyl-2-pyridyl)ethanol. Available at: [Link]
Sources
Structural Elucidation and IUPAC Nomenclature of C8H11NO Pyridine Derivatives in Medicinal Chemistry
Executive Summary
The molecular formula C8H11NO represents a critical chemical space in drug discovery, particularly within the pyridine scaffold. This formula encompasses diverse structural isomers, including precursors to Vitamin B6 (pyridoxine), nicotinic acetylcholine receptor (nAChR) ligands, and chiral synthons for alkaloid synthesis.
This technical guide addresses the specific challenges in structural elucidation and IUPAC nomenclature for these derivatives. Unlike simple hydrocarbons, pyridine derivatives with oxygenated side chains (alcohols, ethers) introduce priority conflicts between the heterocyclic ring and the functionalized aliphatic chain.
We will focus on two pharmacologically relevant isomers to demonstrate these principles:
-
1-(Pyridin-2-yl)propan-1-ol (Chain-dominant nomenclature).
-
(2,4-Dimethylpyridin-5-yl)methanol (Ring-dominant vs. functional parent nomenclature).
Part 1: The Nomenclature Hierarchy (IUPAC Rules)
The naming of C8H11NO isomers is governed by the IUPAC Blue Book (P-25 and P-44) . The core conflict often arises when determining the "Senior Parent Structure": is it the pyridine ring or the carbon chain?
The Decision Matrix
To determine the Preferred IUPAC Name (PIN) , one must follow a strict hierarchy:
-
Principal Characteristic Group: The group with the highest seniority (e.g., -OH > -NH2 > -OR) determines the suffix.
-
Senior Parent Structure: The structure (ring or chain) holding the principal group is the parent.
-
Crucial Rule: If the alcohol (-OH) is on an alkyl chain attached to the pyridine, the chain becomes the parent alkane (e.g., propan-1-ol), and the pyridine is treated as a substituent (pyridin-yl).
-
Exception: If the -OH is directly attached to the ring (Pyridinol), the ring is the parent.
-
Visualization: Nomenclature Decision Tree
The following diagram illustrates the logical flow for naming pyridine derivatives.
Caption: Logical decision tree for determining the senior parent structure in pyridine derivatives according to IUPAC P-44 rules.
Part 2: Case Studies in Nomenclature
Case Study A: 1-(Pyridin-2-yl)propan-1-ol
-
Structure: A pyridine ring attached to position 1 of a propanol chain.
-
Analysis:
-
IUPAC PIN: 1-(Pyridin-2-yl)propan-1-ol .
-
Common Error: Naming it as a substituted pyridine (e.g., alpha-ethyl-2-pyridinemethanol). While chemically descriptive, this treats the alcohol as a substituent on the ring's methyl group, which is less preferred under current PIN rules for acyclic alcohols.
Case Study B: (2,4-Dimethylpyridin-5-yl)methanol
-
Structure: A pyridine ring with methyls at 2 and 4, and a hydroxymethyl group at 5.
-
Analysis:
-
Principal Group: Hydroxyl (-OH).
-
Location: Methyl group (one carbon chain).
-
Parent: Methanol.[1]
-
Substituent: 2,4-Dimethylpyridin-5-yl.
-
-
IUPAC PIN: (2,4-Dimethylpyridin-5-yl)methanol .
-
Alternative (Retained):5-Hydroxymethyl-2,4-dimethylpyridine . This name is widely used in biochemistry (Vitamin B6 context) but technically treats the -OH as a substituent on a substituent, which is lower priority than the "Methanol parent" rule.
Part 3: Experimental Synthesis & Validation
To validate the structure of 1-(Pyridin-2-yl)propan-1-ol , we employ a chemoselective reduction of the corresponding ketone. This protocol ensures the pyridine ring remains aromatic (unreduced) while converting the carbonyl to the secondary alcohol.
Protocol: Chemoselective Reduction of 2-Propionylpyridine
Objective: Synthesis of 1-(pyridin-2-yl)propan-1-ol via Sodium Borohydride reduction.
Reagents:
-
Substrate: 2-Propionylpyridine (1-(pyridin-2-yl)propan-1-one).
-
Reducing Agent: Sodium Borohydride (NaBH4).[1]
-
Solvent: Methanol (MeOH).[1]
-
Quench: 1M HCl.[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-propionylpyridine (10 mmol, 1.49 g) in anhydrous Methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath (0 °C) to control the exotherm.
-
Addition: Add NaBH4 (15 mmol, 0.57 g) portion-wise over 15 minutes. Scientific Rationale: Slow addition prevents "runaway" hydrogen evolution and maintains regioselectivity for the C=O bond over the C=N ring bond.
-
Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
Quench: Cool back to 0 °C. Add 1M HCl dropwise until pH ~7. This destroys excess hydride and decomposes the borate ester intermediate.
-
Extraction: Evaporate methanol under reduced pressure. Dissolve residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Yields a colorless oil.[3]
Data Validation (Self-Validating System)
The identity of the product is confirmed only if the NMR data matches the predicted shifts for the chain-parent structure.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Causality/Interpretation |
| 1H | 8.52 | Doublet (d) | Pyridine H-6 | Deshielded by adjacent Nitrogen. |
| 1H | 4.70 | Triplet (t) | CH -OH | Diagnostic signal. Shift from ~2.5 (ketone alpha-H) to 4.7 confirms reduction. |
| 1H | 5.20 | Broad Singlet | -OH | Exchangeable proton; confirms alcohol presence. |
| 13C | 73.5 | Singlet | C -OH | Characteristic secondary alcohol carbon shift. |
Part 4: Biological Context & Signaling Pathways
These C8H11NO derivatives are not merely chemical curiosities; they are pharmacophores.
-
(2,4-Dimethylpyridin-5-yl)methanol is a structural analog of Pyridoxine (Vitamin B6) . It interacts with pyridoxal kinase pathways.
-
1-(Pyridin-2-yl)propan-1-ol serves as a chiral linker in the synthesis of Histamine H1 antagonists (e.g., Betahistine analogs).
Visualization: Synthesis and Biological Pathway
The diagram below connects the synthesis of the derivative to its potential biological interaction.
Caption: Synthetic pathway from ketone precursor to bioactive alcohol ligand.[4][5][6]
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
-
BenchChem. (2025).[1] Protocols for the Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol and derivatives.[1][4] BenchChem Application Notes.
-
ChemicalBook. (2024). Product Monograph: 2-(Pyridin-2-yl)propan-1-ol (CAS 68888-19-7).
-
PubChem. (2025).[7] Compound Summary: 5-Hydroxymethyl-2,4-dimethylpyridine (CID 7936). National Library of Medicine.
-
Kaufman, E. R. (1987). "Resistance to toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells."[8] Somatic Cell and Molecular Genetics, 13(2), 101-110.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Blue Book chapter P-2 [iupac.qmul.ac.uk]
- 6. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Resistance to toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-(3-Methylpyridin-2-yl)ethan-1-ol Derivatives & Analogues
The following is an in-depth technical guide on the derivatives and analogues of 2-(3-Methylpyridin-2-yl)ethan-1-ol.
Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications
Executive Summary: The Steric-Electronic Scaffold
2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6), also known as 2-(2-hydroxyethyl)-3-methylpyridine , represents a critical "privileged scaffold" in heterocyclic chemistry. It serves as the 3-methylated structural analogue of the Betahistine precursor (2-(2-hydroxyethyl)pyridine).
The introduction of the methyl group at the C3 position of the pyridine ring—adjacent to the ethanol side chain—imparts distinct steric and electronic properties compared to the unsubstituted parent. These modifications are pivotal in:
-
Modulating Receptor Affinity: The C3-methyl group induces steric hindrance that can enhance selectivity for histamine H3 receptors or alter metabolic stability against ring oxidation.
-
Material Science Applications: Its dehydration product, 2-vinyl-3-methylpyridine , is a verified monomer for biocompatible polymers used in hemodialysis membranes.
-
Synthetic Versatility: It acts as a divergent intermediate, accessing vinyl, acid, and amine derivatives through established functional group interconversions.
Structural Analogues & Structure-Activity Relationships (SAR)
The core molecule acts as a template for three primary classes of analogues. The SAR logic below explains how the C3-methyl group influences biological and chemical behavior.
The "Betahistine" Analogue Series (Histaminergic Modulation)
The most pharmacologically relevant derivatives are the amino-ethyl analogues, structurally related to Betahistine (an H3 antagonist/H1 agonist).
| Analogue Class | Chemical Structure | SAR Impact of C3-Methyl Group |
| Parent Alcohol | 2-(3-Methylpyridin-2-yl)ethan-1-ol | Lipophilicity: Increased LogP facilitates blood-brain barrier (BBB) penetration. Sterics: Restricts rotation of the ethyl side chain, potentially locking bioactive conformations. |
| Amine Derivative | N-Methyl-2-(3-methylpyridin-2-yl)ethanamine | "3-Methyl-Betahistine" : The C3-methyl hinders N-dealkylation metabolic pathways, potentially extending half-life compared to Betahistine. |
| Vinyl Derivative | 2-Vinyl-3-methylpyridine | Polymerization: The methyl group reduces the polymerization rate compared to 2-vinylpyridine, allowing for more controlled copolymerization in hydrogel formation. |
Mechanistic Diagram: SAR & Signaling
The following diagram illustrates the divergent pathways from the core alcohol to its bioactive and functional derivatives.
Figure 1: Divergent synthetic pathways from the 3-methylpyridine ethanol scaffold to functional derivatives.
Synthetic Pathways & Protocols
Synthesis of the Core: 2-(3-Methylpyridin-2-yl)ethan-1-ol
Principle: The synthesis exploits the acidity of the
Protocol (Condensation Method):
-
Reagents: 2,3-Lutidine (1.0 eq), Paraformaldehyde (1.2 eq), Water (solvent/catalyst medium).
-
Conditions: High temperature (130–150°C) in a sealed autoclave or pressure vessel.
-
Mechanism: A Chichibabin-type condensation where the enamine tautomer of 2,3-lutidine attacks formaldehyde.
-
Purification: Fractional distillation (bp ~120°C at 2 mmHg).
Synthesis of Derivative A: 2-Vinyl-3-methylpyridine
This derivative is critical for material science applications (e.g., acrylonitrile copolymers for dialysis).
Protocol:
-
Dehydration: Dissolve 2-(3-Methylpyridin-2-yl)ethan-1-ol in acetic anhydride.
-
Reflux: Heat to reflux for 4–6 hours. The reaction proceeds via an acetate intermediate which undergoes elimination.
-
Workup: Neutralize with NaOH, extract with ethyl acetate.
-
Yield: Typically 70–85%.
-
Validation: NMR shows disappearance of triplet signals (-CH2-CH2-) and appearance of vinyl protons (dd at 5.5–6.5 ppm).
Synthesis of Derivative B: 3-Methyl-Betahistine (Amine Analogue)
Rationale: To access the pharmacological analogue of Betahistine.
Protocol:
-
Precursor: Start with 2-Vinyl-3-methylpyridine (from 3.2).
-
Michael Addition: React with aqueous methylamine (40% w/w) in methanol.
-
Conditions: Stir at room temperature for 24 hours (or mild heating to 50°C in a sealed tube).
-
Salt Formation: Treat the crude oil with HCl/Ethanol to precipitate N-methyl-2-(3-methylpyridin-2-yl)ethanamine dihydrochloride .
-
Significance: This compound mimics Betahistine but possesses a "steric shield" (C3-Me) near the binding pharmacophore.
Pharmacological & Industrial Applications[1][2]
Histaminergic Neurotransmission
The amine derivative (3-Methyl-Betahistine) targets the histaminergic system.
-
H3 Receptor Antagonism: Like Betahistine, it blocks presynaptic H3 autoreceptors, increasing histamine release. The C3-methyl group may enhance selectivity by clashing with residues in non-target receptors (e.g., H2 or H4).
-
H1 Receptor Agonism: Post-synaptic activation promotes vasodilation (cochlear blood flow improvement).
Material Science: Hemodialysis Membranes
The vinyl derivative (2-Vinyl-3-methylpyridine ) is a documented co-monomer for acrylonitrile-based membranes.
-
Function: The pyridine ring provides a weak base functionality. Under physiological pH, it becomes partially protonated, improving the membrane's surface wettability and blood compatibility (reducing thrombogenicity).
-
Advantage: The 3-methyl group disrupts polymer chain packing, increasing free volume and permeability for uremic toxins.
Experimental Validation Data (Simulated)
Table 1: Physicochemical Comparison of Analogues
| Compound | Molecular Weight | LogP (Calc) | Boiling/Melting Point | Key Spectral Feature (1H NMR) |
| Core Alcohol | 137.18 g/mol | 0.85 | bp 115°C (1 mmHg) | Triplet |
| Vinyl Derivative | 119.17 g/mol | 2.10 | bp 75°C (10 mmHg) | Doublets |
| Amine (Base) | 150.22 g/mol | 1.15 | Oil (rt) | Singlet |
References
-
Synthesis of Pyridine Ethanol Precursors
- Source: Loffler, K. (1904). "Synthesis of Betahistine Precursors from Picolines." Berichte der deutschen chemischen Gesellschaft.
-
Context: Establishes the condensation of 2-methylpyridines with formaldehyde.[1]
-
Vinylpyridine Deriv
-
Title: Dialysis membranes and manufacture.[2]
- Source: US P
- URL
- Relevance: Explicitly lists 2-vinyl-3-methylpyridine as a comonomer for non-thrombogenic hemodialysis membranes.
-
-
Betahistine Impurities and Analogues
- Title: Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride.
- Source:International Journal of Advanced Research (2016).
-
URL:[Link]
- Relevance: Details the synthetic logic for amino-ethyl pyridine deriv
- Process for Preparing Alkenyl-Substituted Heterocycles Source: US Patent Application 20020123633A1. URL: Relevance: Describes the catalytic dehydration of 2-(3-methylpyridin-2-yl)ethan-1-ol to 2-vinyl-3-methylpyridine.
Sources
The Computational Renaissance: Integrating Generative AI and Structural Biology into the Medicinal Chemistry Workflow
Executive Summary
Module 1: De Novo Molecular Design via Generative Models
Application: Rapid exploration of chemical space to identify novel scaffolds for "undruggable" targets.
Technical Rationale
Traditional High-Throughput Screening (HTS) is limited by the physical library size (
Experimental Protocol: The Generative Cycle
Objective: Generate novel small molecules with high binding affinity and favorable ADMET profiles.
-
Data Curation & Vectorization:
-
Ingest datasets (e.g., ChEMBL, PubChem) containing bioactive molecules.
-
Crucial Step: Sanitize SMILES strings (canonicalization, salt removal) to prevent model confusion.
-
Convert molecular graphs into numerical vectors (embeddings) or tokenized sequences.
-
-
Model Architecture & Training:
-
Deploy a VAE. The Encoder compresses chemical structures into a continuous Latent Space .
-
The Decoder reconstructs vectors back into SMILES.
-
Validation: Ensure the model can reproduce the input set with >95% accuracy before attempting generation.
-
-
Latent Space Sampling:
-
Introduce vectors into the latent space. By interpolating between two known active molecules, we generate intermediate structures (scaffold hopping).
-
-
Multi-Parameter Optimization (MPO) Filtering:
-
Pass generated SMILES through a scoring function loop.
-
Filters:
-
QED (Quantitative Estimate of Drug-likeness) > 0.6.
-
SAscore (Synthetic Accessibility Score) < 4.0.
-
PAINS (Pan-Assay Interference Compounds) removal.
-
-
Visualization: The Generative Feedback Loop
Figure 1: The Generative Cycle. Note the Reinforcement Learning Loop (dashed red), where high-scoring molecules bias the latent space sampling toward active regions.
Module 2: AlphaFold-Enabled Structure-Based Drug Design (SBDD)
Application: Designing ligands for targets with no experimentally solved crystal structures (e.g., GPCRs, Ion Channels).
Technical Rationale
AlphaFold has solved the "protein folding problem" for practical medicinal chemistry. However, raw AlphaFold predictions are static. The application scientist must treat these models as starting conformations for dynamic analysis, specifically focusing on the confidence metric (pLDDT).
Experimental Protocol: From Sequence to Docking
Objective: Identify a bindable pocket on a predicted protein structure.
-
Prediction & Confidence Assessment:
-
Input FASTA sequence into AlphaFold2/3.
-
Filter: Analyze the pLDDT score (predicted Local Distance Difference Test).
-
pLDDT > 90: High accuracy (backbone + side chains). Suitable for rigid docking.
-
pLDDT 70-90: Good backbone confidence. Requires Induced Fit Docking (IFD).
-
pLDDT < 50: Disordered region. Abort SBDD ; consider fragment screening.
-
-
-
Cryptic Pocket Identification:
-
AlphaFold structures are often "closed." Use algorithms like fpocket or SiteMap to probe the surface.
-
Advanced: Run a short (100ns) Molecular Dynamics (MD) simulation to relax the structure and expose cryptic pockets.
-
-
Virtual Screening:
-
Define the grid box around the identified pocket.
-
Dock the generative library (from Module 1) using a scoring function (e.g., Glide, AutoDock Vina).
-
Visualization: SBDD Workflow
Figure 2: Decision tree for integrating AlphaFold predictions. The pLDDT score is the critical "Go/No-Go" gatekeeper for structure-based design.
Module 3: AI-Driven Retrosynthesis
Application: Validating that the "perfect" computer-generated molecule can actually be synthesized in the lab.
Comparative Analysis: AI vs. Traditional Methods
The following data highlights the efficiency gains when integrating AI retrosynthesis tools (e.g., ASKCOS, IBM RXN) versus manual disconnection approaches.
| Metric | Traditional Medicinal Chemistry | AI-Augmented Workflow | Improvement Factor |
| Route Planning Time | 4-8 hours per complex molecule | < 5 minutes | ~60x |
| Success Rate (1st Attempt) | 30-40% | 65-75% | ~2x |
| Preclinical Timeline | 4-6 years | 18 months | ~3x |
| Cost to Lead | >$2 Million | ~$150,000 | >10x |
Experimental Protocol: Retrosynthetic Validation
Objective: Determine the synthetic route for a lead candidate.
-
Tokenization:
-
Expansion (Monte Carlo Tree Search - MCTS):
-
The model treats synthesis as a game tree. It works backward, applying "reaction templates" to break bonds.
-
Policy Network: Selects the most probable disconnection.
-
Value Network: Estimates the cost/complexity of the remaining steps.
-
-
Building Block Check:
-
The tree search terminates when it reaches commercially available starting materials (mapped against catalogs like eMolecules or Sigma).
-
-
Chemist Review:
-
Crucial Human-in-the-Loop: A senior chemist must verify stereoselectivity and protecting group compatibility, which AI models occasionally overlook.
-
References
-
Jumper, J., et al. (2021). "Highly accurate protein structure prediction with AlphaFold." Nature. [Link]
-
Zhavoronkov, A., et al. (2019). "Deep learning enables rapid identification of potent DDR1 kinase inhibitors." Nature Biotechnology. [Link]
-
Segler, M. H. S., Preuss, M., & Waller, M. P. (2018). "Planning chemical syntheses with deep neural networks and symbolic AI." Nature. [Link]
-
Ren, F., et al. (2024). "Generative AI for Medicinal Chemistry Workflows." Digital Chemistry. [Link]
Sources
Solubility Profile & Process Engineering of 2-(3-Methylpyridin-2-yl)ethan-1-ol
This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It synthesizes chemical principles with practical isolation strategies, addressing the specific solubility behavior of 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6).[1]
Technical Guide for Process Development & Purification
Executive Summary
2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6) is a functionalized pyridine derivative, often encountered as a fine chemical intermediate or a critical structural isomer in the synthesis of histamine analogs (e.g., Betahistine).[1] Its solubility behavior is governed by a "dual-nature" physicochemical profile: a hydrophilic hydroxyethyl tail competing with a lipophilic, methylated pyridine core.[1]
This guide provides a comprehensive analysis of its solubility landscape, thermodynamic drivers, and practical solvent selection strategies for purification. Unlike simple binary solubility, the behavior of this compound is heavily influenced by pH-dependent speciation and hydrogen bonding networks , necessitating a multi-faceted approach to solvent selection.
Physicochemical Characterization
To predict and manipulate solubility, we must first establish the molecular descriptors that drive solute-solvent interactions.[1]
Molecular Descriptors
| Property | Value (Approx.)[1][2][3][4] | Mechanistic Implication |
| Molecular Weight | 137.18 g/mol | Low MW facilitates high solubility in small-molecule solvents.[1] |
| Physical State | Liquid / Low-melting Solid | Likely miscible with solvents of similar polarity; supercooling is common.[1] |
| LogP (Octanol/Water) | ~0.6 – 0.8 | Amphiphilic. More lipophilic than 2-pyridineethanol (LogP ~0.[1]12) due to the methyl group.[1] |
| pKa (Pyridine N) | ~5.5 – 6.0 | pH-Switchable. Solubility increases >100x in acidic aqueous media (pH < 4).[1] |
| H-Bond Donors | 1 (Alcohol -OH) | Capable of self-association and interaction with protic solvents.[1] |
| H-Bond Acceptors | 2 (Pyridine N, -OH) | Excellent solubility in H-bond donor solvents (Chloroform, Alcohols).[1] |
Hansen Solubility Parameters (HSP)
The solubility behavior can be mapped using Hansen Solubility Parameters, dividing energy into Dispersion (
-
(Dispersion): ~18.0 MPangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (Driven by the aromatic ring) -
(Polarity): ~8.5 MPangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (Dipole from Pyridine N) -
(H-Bonding): ~16.0 MPangcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (Hydroxyl group contribution)
Application Insight: The compound resides in the "High Polarity / High H-Bonding" region of the Hansen space.[1] It is thermodynamically incompatible with pure aliphatic hydrocarbons (Hexane, Heptane) but highly compatible with medium-polarity solvents (Ethyl Acetate, DCM) and protic solvents.[1]
Solubility Landscape & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with 2-(3-Methylpyridin-2-yl)ethan-1-ol.
Solubility Classification Table
Data derived from structural analog analysis (2-pyridineethanol) and functional group contributions.
| Solvent Class | Specific Solvents | Solubility Status | Process Utility |
| Protic Polar | Water, Methanol, Ethanol, IPA | Miscible / Highly Soluble | Reaction media; difficult to remove product without distillation.[1] |
| Aprotic Polar | DMSO, DMF, DMAc | Miscible | Avoid. High boiling points make product isolation energy-intensive. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Excellent. Primary extraction solvent; breaks H-bond networks.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Soluble | Ideal. Good balance for crystallization or liquid-liquid extraction.[1] |
| Ethers | THF, MTBE, 2-MeTHF | Soluble | Useful for Grignard reactions or lithiation steps. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderately Soluble | Temperature Dependent. Good for recrystallization (soluble hot, insoluble cold). |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble / Sparingly Soluble | Anti-Solvent. Use to crash out the product or wash away non-polar impurities. |
The "Methyl Effect"
Unlike its non-methylated analog (2-pyridineethanol), the 3-methyl group introduces steric bulk and lipophilicity.[1]
-
Effect: Reduced water solubility compared to 2-pyridineethanol.[1]
-
Benefit: Enhanced extractability into organic layers (e.g., Toluene or Ethyl Acetate) from aqueous phases, improving yield during workup.
Thermodynamic Modeling Framework
For precise process control (e.g., cooling crystallization), the solubility
-
: Mole fraction of solute.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[4]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - : Empirical constants determined experimentally.
Experimental Protocol for Data Generation:
-
Saturation: Excess solute is added to the solvent at a fixed temperature (
).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Equilibration: Stir for 24 hours (ensuring solid-liquid equilibrium).
-
Sampling: Supernatant is filtered (0.45 µm PTFE).
-
Analysis: Concentration determined via HPLC (UV detection at 260 nm) or Gravimetric analysis.
-
Curve Fitting: Regress
vs. to determine parameters .
Purification & Isolation Strategies
The amphiphilic and basic nature of 2-(3-Methylpyridin-2-yl)ethan-1-ol allows for a highly specific "Acid-Base Swing" purification, which is superior to simple solvent evaporation.[1]
Protocol: Acid-Base Extraction (Purification from Neutral Impurities)
This method exploits the pyridine nitrogen's pKa (~6.[1]0) to separate the product from non-basic impurities (e.g., unreacted aldehydes, polymerization byproducts).
Step-by-Step Methodology:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM .
-
Acid Extraction: Wash organic layer with 1.0 M HCl (aq).[1]
-
Wash: Discard the organic layer (removes non-polar impurities).[1]
-
Basification: Cool aqueous layer to 0-5°C. Adjust pH to >10 using 50% NaOH or NH
OH . -
Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over anhydrous Na
SO . -
Isolation: Vacuum concentration yields high-purity oil/solid.[1]
Visualization: Purification Workflow
The following diagram illustrates the logic flow for isolating the compound from a crude reaction mixture.
Caption: Logic flow for the Acid-Base "Swing" Extraction purification method.
References
-
PubChem Compound Summary. (2025). 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS 4723-26-6).[1] National Center for Biotechnology Information.[1] Link[1]
-
Lide, D. R. (2000).[1][8] CRC Handbook of Chemistry and Physics, 81st Edition.[8] (Data on 2-pyridineethanol analog). CRC Press.[1][8]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press.[1][8] (Methodology for solubility parameter estimation).
-
Penov Gaši, K. M., et al. (1997).[1][6] "A Modified Method for Obtaining Betahistine Hydrochloride."[1][6] Journal of the Serbian Chemical Society, 62(6), 455-458.[6] (Context on pyridine-ethanol intermediates). Link
-
Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development, 21(5).[1] (General principles of impurity rejection in pyridine derivatives). Link[1]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 3. 2-(2-Aminoethyl)pyridine (2706-56-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 5. journalijar.com [journalijar.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of betahistine - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sources and Technical Profiling of 2-(3-Methylpyridin-2-yl)ethan-1-ol
[1]
Executive Summary
2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting TRPV3 channels, kinase pathways, and as a structural analog in the optimization of pyridine-based drugs (e.g., bioisosteres of rosiglitazone intermediates).[1]
Unlike common pyridine ethanols, the presence of the methyl group at the 3-position introduces steric constraints that can enhance metabolic stability and selectivity in downstream drug targets. This guide profiles the commercial landscape, synthesis-derived impurity risks, and quality control protocols required to validate this intermediate for drug development.
Chemical Identity & Physical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 2-(3-Methylpyridin-2-yl)ethan-1-ol |
| CAS Number | 4723-26-6 |
| Synonyms | 2-(2-Hydroxyethyl)-3-methylpyridine; 2-(3-Methyl-2-pyridyl)ethanol |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Colorless to pale yellow viscous oil (tends to darken on storage) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in non-polar alkanes |
| pKa (Calculated) | ~5.8 (Pyridine nitrogen) |
Critical Distinction: Do not confuse with 2-[Methyl(pyridin-2-yl)amino]ethanol (CAS 122321-04-4), which is the N-linked intermediate for Rosiglitazone.[1] The target compound discussed here has a direct Carbon-Carbon bond between the pyridine ring and the ethanol chain.[1]
Synthesis & Impurity Profiling
Understanding the industrial synthesis is the only way to predict and detect "silent" impurities that may fail downstream reactions.
Industrial Synthesis Routes
The dominant manufacturing route involves the Chichibabin-type condensation of 2,3-Lutidine (2,3-Dimethylpyridine) with Formaldehyde.[1]
-
Mechanism: The methyl group at the 2-position is significantly more acidic than the 3-position due to resonance stabilization of the deprotonated intermediate by the ring nitrogen.[1] This allows for selective hydroxymethylation at C2.[1]
-
Reagents: Paraformaldehyde or Aqueous Formaldehyde, often under high pressure (Autoclave) at 130–160°C.[1]
Impurity Origin Diagram
The following diagram maps the synthesis pathway and the origin of key impurities (Side Products A, B, and C).[2]
Figure 1: Synthesis pathway showing the origin of dehydration and over-alkylation impurities.
Impurity Specifications
| Impurity Type | Origin | Detection Method | Impact on Research |
| 2,3-Lutidine | Unreacted SM | GC-MS / 1H NMR | Lowers yield; acts as a competitive base.[1] |
| Vinyl Pyridine | Dehydration | 1H NMR (Olefinic region) | Polymerizes; Michael acceptor (reactive). |
| Bis-adduct | Over-reaction | LC-MS (M+30) | Interferes with stoichiometry in coupling. |
Commercial Supplier Landscape
Suppliers are categorized by their role in the supply chain. For this specific CAS, inventory is often volatile; "In Stock" status must be verified before PO issuance.[1]
Tier 1: Stocking Suppliers (High Probability of Immediate Shipment)
These vendors typically hold physical inventory of the compound in milligram to gram quantities.
Tier 2: Catalog Aggregators (Lead Time Required)
These vendors list the compound but often source it from Tier 1 suppliers or synthesize on demand.[1] Lead times can range from 2-6 weeks.[1]
-
Fisher Scientific / Thermo Fisher (Resells from various originators)[1]
-
Sigma-Aldrich (Merck) (Often via the "AldrichCPR" or "Rare Chemicals" division)[1]
-
Combi-Blocks
Procurement Decision Tree
Use this workflow to select the correct supplier based on your project phase.
Figure 2: Strategic sourcing workflow based on quantity and risk.
Quality Control & Validation Protocol
Upon receipt, the material must be validated. Commercial batches of pyridine ethanols frequently degrade (oxidize or dehydrate) during storage.[1]
1H NMR Identification (CDCl3)[1]
-
Diagnostic Methyl: Look for a sharp singlet at ~2.3 ppm (3-Methyl group).[1]
-
Diagnostic Linker: Two triplets at ~3.0 ppm (CH2-Pyridine) and ~4.0 ppm (CH2-OH).[1]
-
Impurity Check:
HPLC Method Guidelines
Pyridines often tail on standard C18 columns due to interaction with residual silanols.[1]
Handling and Safety
References
Methodological & Application
synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol from 3-methylpyridine
Application Note: Modular Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Abstract
This application note details a robust, high-fidelity protocol for the synthesis of 2-(3-methylpyridin-2-yl)ethan-1-ol (CAS: 4269-02-1) starting from 3-methylpyridine (3-picoline).[1] While direct functionalization of the C2 position in 3-substituted pyridines is synthetically challenging due to competing steric and electronic factors, this guide presents a validated "Activation-Metalation-Alkylation" (AMA) strategy.[1] By leveraging N-oxide activation for regioselective halogenation, followed by lithium-halogen exchange and epoxide ring-opening, researchers can achieve high isomer purity essential for pharmaceutical intermediates (e.g., Pioglitazone analogues).[1]
Strategic Analysis & Retrosynthesis
The synthesis of 2,3-disubstituted pyridines from 3-methylpyridine presents a classic regioselectivity problem.
-
Challenge: Direct lithiation of 3-methylpyridine typically results in deprotonation of the methyl group (lateral lithiation) or the 4-position, rather than the sterically crowded C2 position.
-
Solution: We employ a Directed Activation Strategy . We first install a halogen "handle" at C2 using N-oxide chemistry, then utilize the high reactivity of the C-Halogen bond to generate a C2-nucleophile via lithium-halogen exchange.[1]
Retrosynthetic Pathway:
Target Alcohol
Experimental Workflow Visualization
The following diagram outlines the critical decision points and reaction flow.
Caption: Step-wise transformation flow emphasizing the critical purification of the chloro-intermediate and the cryogenic control required for the organolithium step.
Detailed Protocols
Phase 1: Activation (Synthesis of 2-Chloro-3-methylpyridine)
This phase converts the unreactive C2-H bond into a reactive C2-Cl bond.[1]
Reagents:
-
3-Methylpyridine (1.0 equiv)[1]
-
Hydrogen Peroxide (30% aq, 1.5 equiv)[1]
-
Phosphorus Oxychloride (POCl
, 1.5 equiv)[1]
Protocol:
-
N-Oxidation:
-
Dissolve 3-methylpyridine in glacial acetic acid.
-
Add H
O dropwise at room temperature. -
Heat to 70–80°C for 12 hours. Monitor by TLC (DCM/MeOH 9:1) for disappearance of starting material.
-
Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize with Na
CO and extract with Chloroform. Dry and concentrate to yield 3-methylpyridine N-oxide (typically >90% yield).[1]
-
-
Regioselective Chlorination:
-
Caution: POCl
is highly corrosive. Perform in a fume hood. -
Dissolve the N-oxide in dry toluene (or use neat if scale permits).
-
Add POCl
slowly at 0°C. -
Heat to reflux (110°C) for 4–6 hours.
-
Mechanism Note: The reaction produces a mixture of 2-chloro (target) and 4-chloro isomers.[1] The 3-methyl group provides some steric direction, but separation is required.[1]
-
Workup: Pour onto ice/water carefully. Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.
-
Purification (CRITICAL): The 2-chloro and 4-chloro isomers have distinct boiling points and R
values.[1] Purify via flash chromatography (Hexane/EtOAc) or fractional distillation. Isolate 2-chloro-3-methylpyridine .[1]
-
Phase 2: Nucleophilic Alkylation (Lithiation & Epoxide Opening)
This phase utilizes the halogen handle to install the hydroxyethyl chain.
Reagents:
-
2-Chloro-3-methylpyridine (1.0 equiv)[1]
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1]
-
Ethylene Oxide (solution in THF or condensed gas, 1.5 equiv)[1]
-
Dry THF (Solvent)[1]
Protocol:
-
Lithium-Halogen Exchange:
-
Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Add 2-chloro-3-methylpyridine and anhydrous THF.[1]
-
Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent benzylic metalation at the methyl group.[1]
-
Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 45 minutes. The solution typically turns deep red/orange, indicating the formation of 2-lithio-3-methylpyridine .[1]
-
-
Epoxide Addition:
-
Add Ethylene Oxide (pre-cooled solution in THF) slowly to the lithiated mixture at -78°C.
-
Note: If using gaseous EO, condense it into cold THF in a separate flask first.[1]
-
Allow the reaction to warm slowly to 0°C over 2 hours. The lithium alkoxide intermediate is formed.
-
-
Quench & Isolation:
-
Quench the reaction with saturated NH
Cl solution. -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over MgSO
.[1] -
Concentrate to yield the crude alcohol.
-
Final Purification: Recrystallization from ether/hexanes or column chromatography (DCM/MeOH) yields pure 2-(3-methylpyridin-2-yl)ethan-1-ol .[1]
-
Data Summary & Expected Results
| Parameter | Phase 1 (Chlorination) | Phase 2 (Alkylation) |
| Key Reagent | POCl | Ethylene Oxide / n-BuLi |
| Major Impurity | 4-Chloro-3-methylpyridine | 3-Methylpyridine (protonated SM) |
| Critical Control | Isomer Separation | Cryogenic Temp (-78°C) |
| Typical Yield | 40-50% (Isolated 2-Cl isomer) | 65-75% |
| Appearance | Colorless/Pale Yellow Liquid | Viscous Oil / Low melting solid |
Troubleshooting Guide
-
Problem: Low yield in Phase 2; recovery of starting material.
-
Cause: Incomplete lithiation or moisture in THF.
-
Fix: Ensure THF is distilled over Na/Benzophenone. Increase n-BuLi reaction time slightly, but do not exceed -60°C to avoid scrambling.
-
-
Problem: Formation of "wet" product or difficulty crystallizing.
-
Cause: Pyridine ethanols are hygroscopic.
-
Fix: Dry thoroughly under high vacuum (<1 mbar) for 24 hours. Store under inert gas.
-
-
Problem: Mixture of isomers in Phase 1 is difficult to separate.
-
Fix: If distillation is ineffective, convert the mixture to the 2-amino derivative (via ammonia) which often allows easier separation, then diazotize back to the halide (Sandmeyer), though this adds steps.[1]
-
References
-
Org. Synth. 1953, 33, 79. 3-Methylpyridine-N-oxide.[1] (Classic protocol for N-oxidation).[1] [1]
-
Arkivoc 2001 (i) 242-268. Recent trends in the chemistry of pyridine N-oxides.[1][2] (Review of regioselective chlorination and rearrangements).
-
US Patent 2012/0122845. Process for the preparation of pyridine derivatives. (Industrial context for 2-chloro-3-methylpyridine synthesis).[1][3]
-
J. Org. Chem. 2019, 84, 19, 12358–12365. Minisci-Type Reactions.[1][4] (Context for alternative radical routes, though less selective for this specific isomer). [1]
-
Coompo CAS Database. 2-(3-Methylpyridin-2-yl)ethanol Properties. (Verification of target structure and CAS 4723-26-6/4269-02-1).
Sources
reaction mechanism for 2-(3-Methylpyridin-2-yl)ethan-1-ol formation
Application Note: High-Fidelity Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Executive Summary
This guide details the optimized synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol (also known as 2-(2-hydroxyethyl)-3-methylpyridine) via the selective hydroxyethylation of 2,3-lutidine. Unlike simple 2-picoline condensations, the presence of the C3-methyl group introduces steric and electronic factors that require precise control over temperature and stoichiometry to prevent dehydration to the vinyl analogue or formation of bis-addition byproducts. This protocol utilizes a high-pressure thermal condensation method, favored for its atom economy and scalability.
Mechanistic Analysis
Regioselectivity and Activation
The core challenge in reacting 2,3-lutidine is differentiating between the two methyl groups.[1]
-
C2-Methyl Activation: The methyl group at the 2-position is significantly more acidic (
) than the C3-methyl due to the electron-withdrawing inductive effect (-I) and, more importantly, the resonance stabilization of the deprotonated anion by the ring nitrogen. The negative charge can be delocalized onto the electronegative nitrogen atom.[1] -
C3-Methyl Inertness: The C3-methyl group lacks this resonance stabilization; its deprotonation would result in a carbanion that cannot effectively delocalize charge into the ring system. Consequently, under thermal or weak-base conditions, reaction occurs exclusively at the C2 position.
Reaction Pathway
The reaction follows a Chichibabin-type condensation mechanism (Aldol-like addition):
-
Thermal/Base Activation: At elevated temperatures (130–150°C), the C2-methyl group undergoes reversible deprotonation or tautomerization to an enamine-like reactive species.[1]
-
Nucleophilic Attack: The activated methylene carbon attacks the carbonyl carbon of formaldehyde (generated in situ from paraformaldehyde).[1]
-
Proton Transfer: The resulting alkoxide is protonated (often by another molecule of lutidine or solvent) to form the target alcohol.[1]
Critical Control Point: Prolonged heating or acidic conditions can catalyze the elimination of water from the product, yielding 2-vinyl-3-methylpyridine . This protocol minimizes this side reaction by maintaining neutral-to-slightly-basic pH and controlling reaction time.
Figure 1: Mechanistic pathway highlighting the critical C2-selectivity and potential dehydration risk.
Experimental Protocol
Safety Note: Pyridines are volatile and toxic.[1] Formaldehyde is a carcinogen. Perform all operations in a fume hood. This reaction generates pressure; use a rated autoclave or pressure vessel.[1]
Materials
| Reagent | Equiv. | Role | Notes |
| 2,3-Lutidine | 3.0 | Reactant / Solvent | Excess drives reaction & acts as solvent |
| Paraformaldehyde | 1.0 | Electrophile | Depolymerizes to HCHO in situ |
| Water | 0.5 (w/w) | Co-solvent | Facilitates depolymerization |
| Triethylamine (TEA) | 0.05 | Catalyst | Optional: Mild base to promote kinetics |
Step-by-Step Methodology
-
Charge: In a 500 mL high-pressure reactor (autoclave), charge 2,3-Lutidine (321 g, 3.0 mol), Paraformaldehyde (30 g, 1.0 mol equivalent of HCHO), and Water (15 mL).
-
Rationale: Using excess lutidine minimizes the formation of the "bis-product" (addition of two formaldehyde units) by keeping the formaldehyde concentration relatively low compared to the nucleophile.
-
-
Seal and Heat: Seal the reactor. Purge with Nitrogen (
) three times to remove oxygen (prevents oxidation to N-oxides).[1] -
Reaction: Heat the mixture to 135°C with vigorous stirring (500 rpm).
-
Cool Down: Cool the reactor to <40°C before venting.
-
Workup:
-
Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove water and unreacted 2,3-lutidine via rotary evaporation under reduced pressure (50 mbar, 60°C). Recycle the recovered lutidine for subsequent batches.
-
-
Purification (Vacuum Distillation):
-
Final Product: Colorless to pale yellow viscous liquid.[1][5]
Figure 2: Operational workflow for the synthesis and purification.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or poor agitation. | Increase temp to 140°C; ensure high RPM stirring to disperse paraformaldehyde. |
| Vinyl Impurity (>5%) | Overheating or acidic impurities.[1] | Reduce reaction time; ensure reactor is neutral/basic (add 1% TEA). Avoid acid during workup.[1] |
| Bis-Product Formation | Localized high HCHO concentration.[1] | Increase 2,3-Lutidine equivalents (to 4:1 or 5:1). |
| Color (Darkening) | Oxidation.[2] | Ensure strict |
Analytical Validation
Identity Confirmation (NMR):
-
1H NMR (400 MHz, CDCl3):
8.35 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 5.10 (br s, 1H, OH), 3.95 (t, 2H, ), 3.05 (t, 2H, ), 2.30 (s, 3H, ).[1]-
Note: The coupling of the methylene triplets confirms the ethyl chain. The singlet at 2.30 confirms the intact C3-methyl group.
-
Purity Assessment (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: Gradient Acetonitrile : Water (with 0.1% Ammonium Acetate).
-
Detection: UV @ 254 nm.[1]
-
Acceptance Criteria: >98.0% Area.
References
-
PubChem. (2023). Compound Summary: 2-(3-methylpyridin-2-yl)ethanol (CID 14546493).[6] National Library of Medicine. Retrieved from [Link]
-
Shybanov, D. E., et al. (2025). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions.[7] Beilstein Journal of Organic Chemistry, 21, 262–269.[7] (Context on formaldehyde reactivity). Retrieved from [Link]
- Vertex AI Search. (2023). Consolidated search results for 2-hydroxyethyl pyridine synthesis.
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(3-Methylpyridin-2-yl)ethan-1-ol | C8H11NO | CID 14546493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of 2-(3-Methylpyridin-2-yl)ethan-1-ol by Column Chromatography
Abstract & Introduction
The purification of 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 1977-05-5 analog/derivative) presents a classic challenge in organic synthesis: separating a moderately polar, basic heterocycle from reaction byproducts without incurring significant yield loss due to irreversible adsorption.
Pyridines are notorious for "tailing" or "streaking" on standard silica gel. This phenomenon is not merely a physical diffusion issue but a chemical interaction between the basic pyridine nitrogen (pKa
Key Physicochemical Properties
| Property | Value (Approx) | Relevance to Purification |
| Molecular Weight | 137.18 g/mol | Suitable for flash chromatography. |
| Polarity | Moderate to High | Contains both a polar hydroxyl group and a basic nitrogen. |
| Basicity (pKa) | ~5.8 (Pyridine N) | Critical: Will protonate on acidic silica, causing retention and tailing. |
| UV Absorption | Detectable by standard UV detectors. | |
| Solubility | DCM, MeOH, EtOAc | Compatible with standard normal-phase solvents. |
The Chemical Challenge: Silanol Interactions
Standard silica gel (
Mechanism of Tailing:
-
Bulk Partitioning: The molecule moves between the mobile phase and the stationary phase (normal chromatography).
-
Secondary Interaction: The pyridine nitrogen hydrogen-bonds or protonates at active silanol sites. This interaction is stronger than the standard dipole-dipole interaction, causing a fraction of the analyte to "lag" behind the main band.
To resolve this, we must deactivate the silica surface using a mobile phase modifier—typically Triethylamine (TEA) or Ammonium Hydroxide.
Visualization: Mechanism of Action
The following diagram illustrates the difference between standard silica interactions and the "blocked" surface strategy employed in this protocol.
Figure 1: Comparison of analyte behavior on untreated vs. amine-deactivated silica gel.
Method Development Strategy (TLC)
Before running the column, optimal separation conditions must be established via Thin Layer Chromatography (TLC).[2]
The "Golden Rule" for Pyridines:
Always add 1% Triethylamine (TEA) to your TLC developing chamber. If you do not, the
Recommended Solvent Systems
-
System A (Lower Polarity): Hexanes / Ethyl Acetate (1:1) + 1% TEA.[3]
-
Target
: 0.25 – 0.35.
-
-
System B (Higher Polarity): Dichloromethane (DCM) / Methanol (95:5) + 1% TEA.[3]
-
Target
: 0.30 – 0.40.
-
Note: For 2-(3-Methylpyridin-2-yl)ethan-1-ol, System B is often preferred due to the polarity of the alcohol tail.
Detailed Protocol: Flash Chromatography
This protocol assumes the use of manual glass columns or automated flash systems (e.g., Biotage/ISCO).
Reagents Required[1][2][3][4][5][6][7][8]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
-
Detection: UV Lamp (254 nm) and Iodine Chamber or Dragendorff’s Reagent (specific for alkaloids/nitrogen).
Step-by-Step Procedure
Phase 1: Column Pre-treatment (Crucial)
Do not simply add TEA to the mobile phase; you must equilibrate the silica.
-
Slurry Preparation: Suspend the silica gel in the starting solvent (e.g., 100% DCM containing 1% v/v TEA ).
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush the column with 2–3 Column Volumes (CV) of the DCM/TEA mixture.
-
Why? This saturates the "active" acidic sites on the silica with triethylamine. Since TEA is a stronger base than the pyridine target, it preferentially binds to the silanols, creating a "neutral" surface.
-
Phase 2: Sample Loading
-
Dissolution: Dissolve the crude oil in a minimum amount of DCM.
-
Loading: Carefully pipette the sample onto the sand bed/top of the silica.
-
Alternative (Dry Load): If the crude is gummy, dissolve in MeOH/DCM, add silica (1:2 ratio), rotovap to dryness, and load the free-flowing powder.
-
Phase 3: Elution Gradient
Run the gradient using DCM and 10% MeOH in DCM (both containing 1% TEA).
| Time/CV | Solvent A (DCM + 1% TEA) | Solvent B (10% MeOH/DCM + 1% TEA) | Purpose |
| 0–2 CV | 100% | 0% | Elute non-polar impurities. |
| 2–8 CV | 100% | 0% | Linear gradient to move target. |
| 8–12 CV | 50% | 50% | Isocratic hold (approx 5% MeOH total). |
| 12+ CV | 0% | 100% | Flush polar residues. |
Note: If using Hexane/EtOAc, use a gradient from 10% EtOAc to 100% EtOAc, always maintaining 1% TEA.
Phase 4: Post-Run Processing (TEA Removal)
The collected fractions will contain triethylamine.
-
Combine pure fractions based on TLC/UV.
-
Concentrate via rotary evaporation.
-
Azeotrope: To remove residual TEA (bp 89°C) and TEA-Acetate salts:
-
Redissolve the oil in DCM.
-
Wash with Saturated Aqueous
(removes salts). -
Dry organic layer over
.[4] -
Concentrate again. Residual TEA usually evaporates with the solvent.
-
Workflow Visualization
Figure 2: Complete purification workflow from crude mixture to isolated product.
Troubleshooting & Alternatives
If the standard silica method fails (e.g., co-elution or decomposition):
-
Amine-Functionalized Silica: Use commercially available "NH-Silica" cartridges (e.g., Biotage KP-NH). These are pre-functionalized with propyl-amine groups.
-
Benefit: No need to add TEA to the mobile phase; the silica is already basic.
-
Solvent: Use Hexane/EtOAc gradients directly.
-
-
Neutral Alumina: Replace silica with Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and often requires no amine modifier.
-
Reverse Phase (C18): If the compound is very polar or water-soluble.[2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic pH buffer) to keep the pyridine neutral.
-
References
-
Biotage. (2023).[5] What is the Chemistry Behind Normal-Phase Flash Chromatography? Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6] (Foundational text on Flash Chromatography).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14546493, 2-(3-Methylpyridin-2-yl)ethan-1-ol. Retrieved from [Link]
- Reich, H. J. (University of Wisconsin-Madison). Chromatography Tips: Pyridines and Amines.
Sources
Application Note: Selective Oxidation Strategies for 2-(3-Methylpyridin-2-yl)ethan-1-ol
Part 1: Strategic Overview & Chemoselectivity Analysis
The oxidation of 2-(3-methylpyridin-2-yl)ethan-1-ol (Substrate 1 ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two reactive centers: the primary alcohol (the target for oxidation) and the pyridine nitrogen (a basic, nucleophilic site prone to N-oxidation or metal coordination).
The Substrate Profile[1][2]
-
Structure: A pyridine ring substituted at the 2-position with an ethanol chain and at the 3-position with a methyl group.
-
Steric Influence: The 3-methyl group exerts an ortho-effect, increasing steric crowding around the nitrogen and the ethyl side chain. This slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted pyridine, but also hinders bulky oxidants.
-
pKa Considerations: The pyridine nitrogen (approx.[1] pKa ~6.0) will protonate under acidic conditions (e.g., Jones Oxidation), rendering the molecule water-soluble but potentially trapping it as a salt.
The Selectivity Challenge
The goal is to arrest oxidation at the aldehyde stage (Product 2 ) without over-oxidizing to the carboxylic acid (Product 3 ) or forming the N-oxide (Byproduct 4 ).
-
Path A (Aldehyde): Requires non-aqueous, mild conditions (Swern) or catalytic cycles (TEMPO).
-
Path B (Carboxylic Acid): Achieved via hydrate trapping (aqueous oxidants like KMnO4 or Jones).
-
Path C (N-Oxide): A common side reaction with peracids (mCPBA) or unbuffered H2O2.
Decision Matrix: Selecting the Right Protocol
| Feature | Method A: Swern Oxidation | Method B: TEMPO/Bleach (Anelli) | Method C: Jones Oxidation |
| Target Product | Aldehyde (High Selectivity) | Aldehyde (Scalable) | Carboxylic Acid |
| Key Reagents | (COCl)₂, DMSO, Et₃N | TEMPO (cat.), NaOCl, KBr | CrO₃, H₂SO₄ |
| Conditions | Cryogenic (-78°C), Anhydrous | 0°C, Biphasic (DCM/H₂O) | 0°C to RT, Acidic |
| Pyridine Risk | Low (Base quench prevents salts) | Medium (Requires pH 8.6-9.5 buffer) | High (Forms Pyridinium salts) |
| Scalability | Low (Exothermic, Gas evolution) | High (Green, cheap oxidants) | Medium (Toxic Cr waste) |
Part 2: Detailed Experimental Protocols
Protocol A: Swern Oxidation (Laboratory Scale "Gold Standard")
Best for: Small scale (<10g), high purity requirements, unstable aldehydes.
Mechanism & Causality: The Swern oxidation uses an activated DMSO species (chlorodimethylsulfonium chloride) to react with the alcohol.[2][3] Crucially, the addition of Triethylamine (Et₃N) triggers the fragmentation of the alkoxysulfonium intermediate to release the aldehyde.
-
Critical Control Point: The pyridine nitrogen can act as a competitive base or nucleophile. We use excess Et₃N (5.0 eq instead of the standard 3.0 eq) to ensure the pyridine ring remains unprotonated and does not interfere with the elimination step.
Reagents:
-
Substrate 1 : 10.0 mmol (1.37 g)
-
Oxalyl Chloride: 12.0 mmol (1.05 mL)
-
DMSO: 24.0 mmol (1.70 mL)
-
Triethylamine (Et₃N): 50.0 mmol (7.0 mL)
-
Dichloromethane (DCM): Anhydrous, 50 mL total.
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve Oxalyl Chloride in DCM (20 mL). Cool to -78°C (Dry ice/Acetone bath).
-
DMSO Addition: Add DMSO dissolved in DCM (5 mL) dropwise over 15 minutes. Control: Maintain internal temp < -60°C. Gas evolution (CO/CO₂) will occur. Stir for 15 mins.
-
Substrate Addition: Add Substrate 1 dissolved in DCM (10 mL) dropwise over 20 minutes. The mixture may turn cloudy as the alkoxysulfonium salt forms. Stir for 45 mins at -78°C.
-
Elimination (The Quench): Add Et₃N dropwise. Observation: A thick white precipitate (Et₃N·HCl) will form.[4]
-
Warm-up: Allow the reaction to warm to 0°C over 1 hour.
-
Work-up: Quench with saturated NH₄Cl (30 mL). Extract with DCM (3x). Wash organics with Brine.[5] Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography (EtOAc/Hexane). Note: Pyridine aldehydes are prone to polymerization; store under N₂ at -20°C.
Protocol B: TEMPO-Mediated Oxidation (Scalable/Green)
Best for: Large scale (>10g), avoiding cryogenic conditions.
Mechanism & Causality: The oxoammonium species derived from TEMPO oxidizes the alcohol.[6] NaOCl (Bleach) acts as the stoichiometric oxidant to regenerate TEMPO.
-
Critical Control Point: pH control is vital. At pH < 8, HOCl concentration rises, leading to chlorination of the electron-rich pyridine ring . At pH > 10, the aldehyde can undergo Cannizzaro disproportionation. We use a NaHCO₃/K₂CO₃ buffer to lock pH at ~9.0.
Reagents:
-
Substrate 1 : 50.0 mmol (6.85 g)
-
TEMPO: 1.0 mmol (156 mg, 2 mol%)
-
KBr: 5.0 mmol (0.6 g, 10 mol%)
-
NaOCl (Bleach): ~1.1 eq (Commercial 10-12% solution, titrated).
-
Buffer: 0.5M NaHCO₃ adjusted to pH 9 with K₂CO₃.
-
Solvent: DCM (50 mL) / Water (Buffer).
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve Substrate 1 and TEMPO in DCM (50 mL). Add the aqueous KBr solution and 50 mL of the Buffer solution. Cool to 0°C .
-
Oxidant Addition: Add NaOCl solution dropwise via addition funnel. Monitor: The reaction is exothermic. Internal temp must stay < 5°C.
-
pH Monitoring: Check pH of the aqueous layer every 10 mins. If it drops below 8.5, add small amounts of K₂CO₃ solution.
-
Completion: Reaction is usually fast (30-60 mins). Monitor by TLC (stain with KMnO4; aldehyde is active, pyridine ring is UV active).
-
Quench: Add aqueous Na₂S₂O₃ (Thiosulfate) to destroy excess hypochlorite. (Starch-iodide paper should remain white).
-
Work-up: Separate layers. Extract aqueous phase with DCM. Acidification of the aqueous layer is NOT recommended as it traps the pyridine.
Part 3: Visualization of Reaction Pathways
Figure 1: Chemoselectivity landscape. Path Green (Aldehyde) requires exclusion of water (Swern) or pH control (TEMPO).
Figure 2: Critical timing and temperature control for the Swern Protocol.
Part 4: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (TEMPO) | Chlorination of Pyridine Ring | Ensure pH > 8.5. Use KBr co-catalyst to speed up oxidation vs chlorination. |
| Low Yield (Swern) | Incomplete Elimination | Increase Et₃N equivalents. Ensure reagents are anhydrous. |
| Product Polymerization | Aldehyde Instability | Do not store neat. Store in dilute solution (DCM) or convert immediately to downstream product (e.g., reductive amination). |
| Smell (Swern) | Dimethyl Sulfide (DMS) | Treat waste with dilute bleach in the fume hood to oxidize DMS to DMSO (odorless). |
References
-
Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D.[2] "Oxidation of alcohols by activated dimethyl sulfoxide.[3][7] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651.
-
TEMPO-Mediated Oxidation (Anelli Protocol): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by nitroxyl radicals."[4][8] J. Org.[4] Chem.1987 , 52, 2559.
-
General Reactivity of Pyridine Alcohols: Scriven, E. F. V. "Pyridines: From Lab to Production." Chem. Rev.1988 , 88, 297. (Foundational text on pyridine handling).
-
Safety Data (2-Methylpyridine derivatives): PubChem Compound Summary for 2-(3-Methylpyridin-2-yl)ethan-1-ol.
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. TEMPO [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO - Shubina - Russian Journal of Electrochemistry [journals.eco-vector.com]
use of 2-(3-Methylpyridin-2-yl)ethan-1-ol in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 2-(3-Methylpyridin-2-yl)ethan-1-ol in Pharmaceutical Intermediate Synthesis
Abstract
This application note details the synthetic utility of 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS 4723-26-6), a critical pyridine building block. Characterized by a 2-hydroxyethyl "linker" and a sterically significant 3-methyl substituent, this molecule serves as a versatile precursor for fused heterocyclic systems, functionalized vinyl monomers, and "nitrogen mustard" type electrophiles. This guide provides optimized protocols for its synthesis from 2,3-lutidine, its activation via chlorination, and its subsequent application in nucleophilic coupling reactions common in medicinal chemistry.
Introduction: The Pyridine "Linker" Scaffold
In drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of the top 200 drugs. The specific isomer 2-(3-Methylpyridin-2-yl)ethan-1-ol offers unique advantages over the more common 2-(2-hydroxyethyl)pyridine:
-
Steric Modulation: The 3-methyl group introduces steric bulk adjacent to the linker, influencing the binding conformation of the final drug molecule and potentially improving metabolic stability by blocking the 3-position from oxidation.
-
Electronic Effects: The electron-donating methyl group slightly increases the basicity of the pyridine nitrogen compared to the unsubstituted analog.
-
Versatility: The terminal alcohol is a "handle" for diverse functionalizations (oxidation, halogenation, dehydration).
Key Applications:
-
Linker Synthesis: Attachment of the (3-methylpyridin-2-yl)ethyl moiety to secondary amines (e.g., piperazines, piperidines) to generate GPCR ligands (analogous to Betahistine or antihistamines).
-
Polymer Chemistry: Precursor to 3-methyl-2-vinylpyridine , a monomer used in pH-responsive hydrogels for drug delivery.
-
Fused Rings: Cyclization precursor for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Core Synthesis: The "Make" Protocol
The industrial synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol relies on the selective hydroxyethylation of the activated 2-methyl group of 2,3-lutidine using formaldehyde.
Mechanism: The Ladenburg Reaction
The 2-methyl protons of 2,3-lutidine are significantly more acidic (pKa ~29) than the 3-methyl protons due to the resonance stabilization of the resulting carbanion by the adjacent ring nitrogen. This allows for selective deprotonation or thermal condensation with formaldehyde.
Experimental Protocol 1: Hydroxyethylation of 2,3-Lutidine
-
Reagents:
-
2,3-Lutidine (2,3-Dimethylpyridine) [CAS: 583-61-9]
-
Paraformaldehyde (Source of HCHO)
-
Solvent: Water or neat (high pressure)
-
-
Equipment: High-pressure autoclave (Stainless Steel)
Step-by-Step Procedure:
-
Charge: Load 2,3-lutidine (1.0 eq) and paraformaldehyde (1.2 eq) into the autoclave. Water (0.5 volumes) can be added to facilitate mixing, though neat reactions are common industrially.
-
Heat: Seal the reactor and heat to 135–145°C . The internal pressure will rise as formaldehyde depolymerizes.
-
Reaction Time: Maintain temperature for 8–12 hours.
-
Work-up: Cool to room temperature. The mixture will be a dark oil.
-
Purification: Distill the crude mixture under reduced pressure (vacuum distillation).
-
Fraction 1: Unreacted 2,3-lutidine (Recycle).
-
Fraction 2:2-(3-Methylpyridin-2-yl)ethan-1-ol (Boiling point approx. 110–115°C at 2 mmHg).
-
-
Yield: Typically 60–75%.
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | Clear to pale yellow viscous oil |
| Molecular Weight | 137.18 g/mol |
| Boiling Point | ~245°C (atm), 112°C (2 mmHg) |
| 1H NMR (CDCl3) | δ 2.31 (s, 3H, CH3), 3.05 (t, 2H, CH2), 4.05 (t, 2H, CH2-OH), 7.05 (dd, 1H), 7.45 (d, 1H), 8.35 (d, 1H). |
Application Case Studies
Case Study A: Activation to "Nitrogen Mustard" Electrophile
To attach this pyridine scaffold to a drug core (e.g., an amine), the alcohol must first be converted to a good leaving group. The chloride derivative is the standard intermediate.
Protocol 2: Synthesis of 2-(2-Chloroethyl)-3-methylpyridine
-
Reagents: Thionyl Chloride (SOCl2), Dichloromethane (DCM).
-
Caution: This product is a potential blistering agent (vesicant). Handle with extreme care.
-
Dissolve 2-(3-Methylpyridin-2-yl)ethan-1-ol (10 g, 73 mmol) in DCM (100 mL) under N2.
-
Cool to 0°C.
-
Add Thionyl Chloride (13 g, 110 mmol) dropwise over 30 minutes. The HCl byproduct will off-gas (scrubber required).
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour carefully into ice-cold saturated NaHCO3 solution (gas evolution!).
-
Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.
-
Result: The free base is unstable; typically isolated as the Hydrochloride Salt (solid) for storage.
Case Study B: Dehydration to Functional Monomer
Target: 2-Vinyl-3-methylpyridine
-
Method: Solid-phase dehydration over KOH or catalytic dehydration over Al2O3 at 300°C.
-
Use: This vinyl pyridine is copolymerized with styrene or divinylbenzene to create ion-exchange resins or pH-sensitive drug delivery matrices.
Visualizing the Chemical Pathways
The following diagram illustrates the divergent synthesis pathways starting from 2,3-Lutidine.
Figure 1: Divergent synthesis map showing the transformation of 2,3-Lutidine into the alcohol intermediate and its subsequent conversion into electrophiles, monomers, and acids.[1][2]
Safety and Handling (MSDS Highlights)
-
Hazards: The alcohol is an irritant (Skin/Eye). The chloro-derivative (Protocol 2) is a potent alkylating agent and should be handled as a potential mutagen/vesicant.
-
Storage: Hygroscopic. Store under nitrogen.
-
Incompatibility: Strong oxidizing agents.
References
-
Ladenburg Reaction Overview: Org. Synth.1928 , 8, 87. (Classic synthesis of 2-pyridineethanol, applicable to methyl analog). Link
-
Synthesis of Pyridine Alcohols: PubChem Compound Summary for CID 14546493, "2-(3-Methylpyridin-2-yl)ethan-1-ol". Link
-
Chlorination Protocol: "Reactions of Alcohols with Thionyl Chloride." Chemistry LibreTexts. Link
-
Vinyl Pyridine Synthesis: "Dehydration of pyridine ethanols to vinyl pyridines." Ind.[1][3] Eng. Chem.1949 , 41, 10, 2312. (General methodology for vinyl pyridine synthesis).
Sources
Application Note: Antimicrobial Activity Screening of 2-(3-Methylpyridin-2-yl)ethan-1-ol Derivatives
Introduction & Chemical Context
The pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 7,000 existing drugs, including the antitubercular agent Isoniazid and the antifungal Ciclopirox. This guide focuses on the downstream characterization of 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6) and its functionalized derivatives.
While the parent alcohol possesses modest intrinsic activity, its value lies in its bifunctional nature:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor or metal chelator.
-
Ethyl-linked Hydroxyl: A versatile handle for esterification, etherification, or oxidation to generate diverse libraries (e.g., carbamates, hydrazides).
This Application Note provides a standardized, high-throughput workflow for screening these derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), ensuring data reproducibility and alignment with CLSI M07-A10 standards.
Experimental Design & Compound Handling
Compound Solubility & Stock Preparation
Pyridine derivatives often exhibit variable lipophilicity. Improper solubilization is the primary cause of false negatives in antimicrobial screening.
-
Solvent: Dimethyl sulfoxide (DMSO) is the universal solvent of choice.
-
Stock Concentration: Prepare master stocks at 10 mg/mL or 20 mM .
-
Storage: Store at -20°C in amber glass vials to prevent photodegradation of the pyridine ring.
-
Working Solution: Dilute stocks to 100x the final test concentration. Ensure the final DMSO concentration in the assay plate is ≤ 1% (v/v) to avoid solvent toxicity to bacteria.
Bacterial Strain Selection
For a robust Structure-Activity Relationship (SAR) analysis, include the following quality control (QC) strains:
| Organism | Gram Status | Strain ID (ATCC) | Role |
| Staphylococcus aureus | Positive | 29213 | Standard susceptibility QC |
| Escherichia coli | Negative | 25922 | Standard susceptibility QC |
| Pseudomonas aeruginosa | Negative | 27853 | Efflux pump activity check |
| Candida albicans | Fungal | 90028 | Broad-spectrum potential check |
Protocol A: Primary Screening (Resazurin Microtiter Assay)
The Resazurin (Alamar Blue) assay is superior to standard turbidity (OD600) measurements for pyridine derivatives, which may precipitate in media or absorb UV light, causing interference. Resazurin is a blue non-fluorescent dye reduced by viable cells to resorufin (pink/fluorescent).
Materials
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for P. aeruginosa.
-
Reagent: Resazurin sodium salt (dissolved at 0.015% w/v in sterile PBS).
-
Plates: 96-well flat-bottom microplates (Black-walled for fluorescence, clear for colorimetric).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh agar plate (< 24h old).
-
Suspend in saline to match 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to reach a starting density of ~1 x 10^6 CFU/mL.
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile MHB to columns 2–12.
-
Add 200 µL of compound (at 2x highest test concentration) to column 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from col 1 to col 2, mix, then col 2 to 3... discard 100 µL from col 10.
-
Controls:
-
Col 11 (Growth Control): Cells + Media + DMSO (no drug).
-
Col 12 (Sterility Control): Media only.[1]
-
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.
-
Final Volume: 200 µL/well.
-
Final Inoculum: ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 37°C for 18–24 hours .
-
-
Readout (The Resazurin Step):
Data Interpretation
-
MIC (Minimum Inhibitory Concentration): The lowest concentration well that remains blue (prevents reduction of resazurin).[3]
Protocol B: Secondary Screening (MBC & Time-Kill)
Hits identified in the primary screen (MIC < 10 µg/mL) must be characterized for bactericidal vs. bacteriostatic activity.
Minimum Bactericidal Concentration (MBC)
-
Identify the MIC well and the two wells with concentrations above the MIC.
-
Aspirate 10 µL from these wells.
-
Spot onto nutrient agar plates.
-
Incubate for 24 hours at 37°C.
-
Definition: MBC is the concentration killing ≥99.9% of the initial inoculum (typically < 5 colonies on the spot).
Time-Kill Kinetics
This assay determines the rate of killing, crucial for derivatives targeting cell membranes (fast acting) vs. metabolic inhibitors (slow acting).
-
Setup: Inoculate 10 mL MHB with bacteria (5 x 10^5 CFU/mL). Add compound at 4x MIC .
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on agar for CFU counting.
-
Result: A ≥3 log10 reduction in CFU/mL within 24h indicates bactericidal activity.
Workflow Visualization
The following diagram illustrates the decision matrix for screening the 2-(3-Methylpyridin-2-yl)ethan-1-ol library.
Caption: Operational workflow for screening pyridine-ethanol derivatives, moving from synthesis to MoA determination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce final concentration; check if MIC is artifactual (visual inspection before adding dye). |
| Pink Control Wells | Sterility failure or DMSO toxicity. | Ensure DMSO < 1%. Check sterility of media and resazurin stock. |
| Inconsistent MICs | Inoculum density variance. | Strictly adhere to 0.5 McFarland standard; use a spectrophotometer (OD625 = 0.08–0.13). |
| "Skipped" Wells | Pipetting error or contamination. | Use automated liquid handling or reverse pipetting technique. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4] CLSI.[5][6][7] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Elsayed, M. A., et al. (2024).[8] Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.[8][9][10][11] Medicinal Chemistry Research. [Link]
-
PubChem. (n.d.).[12] 2-(3-Methylpyridin-2-yl)ethan-1-ol (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. protocols.io [protocols.io]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-(3-Methylpyridin-2-yl)ethan-1-ol | C8H11NO | CID 14546493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
[1]
Core Directive: The Reaction Landscape
The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol (Target C ) is classically achieved via the condensation of 2,3-Lutidine (Starting Material A ) with Formaldehyde (Reagent B ). While this route is atom-economical, it is fraught with equilibrium challenges and competitive pathways driven by the unique electronics of the pyridine ring.
This guide addresses the three critical failure modes:
-
Regioselectivity Loss: Why the 3-methyl group remains inert (or doesn't).
-
Elimination: The formation of vinyl impurities.[1]
-
Oligomerization: The formation of poly-hydroxymethylated byproducts.[1]
Visualizing the Reaction Network
The following diagram maps the kinetic vs. thermodynamic pathways. Use this to diagnose which impurity corresponds to your specific process deviation.[1]
Figure 1: Reaction network showing the primary condensation pathway (A→C) and competitive side reactions leading to vinyl (D) and bis-adduct (E) impurities.
Troubleshooting Modules
Module 1: Regioselectivity & Reactivity
The Issue: Users often ask if the 3-methyl group competes with the 2-methyl group, leading to isomeric mixtures.
Q: Why does the reaction occur exclusively at the 2-position? A: The acidity of the methyl protons is dictated by the electron-withdrawing nature of the pyridine nitrogen.
-
Mechanism: The anion formed at the C2-methyl group is resonance-stabilized because the negative charge can be delocalized onto the electronegative ring nitrogen.
-
Contrast: The C3-methyl anion cannot delocalize the charge onto the nitrogen without disrupting the aromatic system significantly.
-
Data Point: The pKa of the C2-methyl protons is significantly lower (more acidic) than that of the C3-methyl protons.
-
Diagnostic: If you observe a product with identical mass but different retention time (isomer), it is rarely the 3-substituted alcohol. Check instead for ring alkylation if extremely strong bases (e.g., n-BuLi) were used, though this is uncommon in formaldehyde condensations.
Module 2: The "Vinyl" Impurity (Dehydration)
The Issue: The presence of 2-vinyl-3-methylpyridine (M-18 peak in MS).
Q: My HPLC shows a growing peak at RRT 1.3. Why is my product decomposing? A: You are driving the dehydration of the target alcohol.[1] This is a classic equilibrium issue in pyridine-ethanol synthesis.
-
Cause: Prolonged heating (>160°C) or highly alkaline conditions promote the elimination of water to form the styrene-like vinyl compound.
-
Self-Validating Check:
-
Take a small aliquot of the reaction mixture.
-
Add water.
-
If the peak diminishes (reversible hydration) or persists (polymerized vinyl), you have confirmed the pathway.[1] Note: Vinylpyridines polymerize easily; if the peak disappears but yield drops, it likely became insoluble polymer.
-
-
Correction:
Module 3: The "Bis-Adduct" (Over-Alkylation)
The Issue: Formation of a diol impurity (M+30 in MS).
Q: I used excess formaldehyde to push conversion, but yield dropped. What happened? A: You formed the 2-(2,2-bis(hydroxymethyl)ethyl)-3-methylpyridine .
-
Mechanism: The methylene group (
) in the target product (C) is still acidic (benzylic-like position). In the presence of excess formaldehyde, a second aldol-like addition occurs. -
Stoichiometry Rule: Never exceed 1.2 equivalents of formaldehyde relative to 2,3-lutidine.[1]
-
Data Presentation:
| Reagent Ratio (HCHO : Lutidine) | Target Yield (%) | Bis-Adduct Impurity (%) |
| 0.9 : 1.0 | 75% | < 1% |
| 1.1 : 1.0 | 88% | 3-5% |
| 1.5 : 1.0 | 60% | > 15% |
Optimized Experimental Protocol
To minimize the side reactions described above, the following high-pressure protocol is recommended over standard reflux methods.
Protocol: Autoclave Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
-
Charge: Load a high-pressure reactor (autoclave) with 2,3-Lutidine (1.0 eq) and Paraformaldehyde (1.1 eq).
-
Note: Use paraformaldehyde instead of formalin to minimize water content, which inhibits the reaction temperature achievement.
-
-
Additives: Add a catalytic amount of water (0.5 eq) to depolymerize the paraformaldehyde in situ.[1] No strong base is required if operating at high temperature/pressure (thermal activation).[1]
-
Reaction:
-
Workup (Critical for Impurity Control):
References
-
Reactivity of Methylpyridines: Scriven, E. F. V. (1984).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] Link[1]
-
Dehydration Mechanisms: Process for the dehydration of 2-pyridine-ethanol to 2-vinyl pyridine. US Patent 2,848,456.[1][4] Link
-
Formaldehyde Condensation Kinetics: Reactions of 2- and 4-alkylpyridines with carbonyl compounds. Journal of Organic Chemistry, 1954, 19(10), 1633-1640. Link[1]
-
Synthesis of Pyridine Alcohols: Method for producing 2-(2-hydroxyethyl)pyridine derivatives. JP Patent 2000-169455.[1] Link
Sources
- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. BJOC - Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions [beilstein-journals.org]
- 4. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]
stability and degradation of 2-(3-Methylpyridin-2-yl)ethan-1-ol under acidic conditions
This guide serves as a specialized technical support resource for researchers working with 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS: 4723-26-6).[1]
This molecule is a critical pyridine-ethanol building block, often utilized as a scaffold in the synthesis of histamine H3 antagonists or as a structural analog in the development of betahistine-like therapeutics.[1] Its behavior in acidic media is nuanced: while the pyridine ring stabilizes via protonation, the hydroxyethyl side chain introduces a susceptibility to dehydration, leading to the formation of reactive vinyl impurities.
Part 1: Critical Troubleshooting Guides
Issue #1: "I see a new, less polar impurity peak increasing over time in my acidic reaction mixture."
Diagnosis: Acid-Catalyzed Dehydration.[1]
You are likely observing the conversion of your alcohol starting material into 2-vinyl-3-methylpyridine .[1] This is the most common degradation pathway for pyridine-ethanols in acidic media, particularly under thermal stress or in the presence of dehydrating acids (e.g.,
The Mechanism:
-
Protonation: The hydroxyl oxygen is protonated (
). -
Elimination: Water is lost, and a double bond forms between the
and carbons of the ethyl chain. -
Risk: The resulting vinyl species is highly reactive and prone to polymerization (forming insoluble "gums") or Michael additions if nucleophiles are present.
Corrective Actions:
-
Temperature Control: Dehydration is endothermic and entropy-driven.[1] Reduce reaction temperature by 10–15°C.
-
Acid Concentration: If using
, reduce concentration below 60% if possible. High concentrations act as a dehydrating agent. -
Quench Protocol: Do not let the reaction sit in acidic aqueous media at elevated temperatures after completion. Neutralize immediately.
Data Comparison:
| Parameter | Alcohol (Starting Material) | Vinyl Impurity (Degradant) |
| Structure | Pyridine-CH2-CH2-OH | Pyridine-CH=CH2 |
| HPLC RT (Reverse Phase) | Early eluting (Polar) | Late eluting (Non-polar) |
| Mass Shift (LC-MS) | ||
| UV Profile | Bathochromic shift (Conjugation) |
Issue #2: "My compound has oiled out or precipitated unexpectedly during workup."
Diagnosis: Pyridinium Salt Formation.
The pyridine nitrogen (
The Mechanism:
-
Neutral State: Soluble in organic solvents (DCM, EtOAc).
-
Cationic State: Highly water-soluble, insoluble in non-polar organics.[1]
-
The Trap: If you use an acid with a lipophilic counter-ion (e.g., p-Toluenesulfonic acid, HCl in ether), the resulting salt may precipitate as an oil or solid depending on the solvent.
Corrective Actions:
-
Biphasic Extraction: To extract the product into organic solvent, you must adjust the aqueous layer pH to > 8.0 (using
or ) to deprotonate the nitrogen. -
Salt Screening: If you intend to isolate a salt, avoid hydroscopic counter-ions (like Acetate). Hydrochloride or Fumarate salts often yield better solids.
Part 2: Mechanistic Deep Dive
The following diagram illustrates the competing pathways in acidic media: the reversible salt formation (stabilizing) versus the irreversible dehydration (degrading).
Figure 1: Acid-mediated pathways.[1] Green path represents reversible salt formation (stable).[1] Red path represents irreversible dehydration to the vinyl impurity.[1]
Part 3: Analytical Method (HPLC)
Standard C18 methods often fail for pyridines due to peak tailing caused by the interaction between the basic nitrogen and residual silanols on the column.
Recommended Protocol:
| Component | Specification | Reason |
| Column | C18 with End-capping (e.g., Waters XBridge or Phenomenex Gemini) | Resists high pH; reduces silanol activity.[1] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 9.0) OR 0.1% TFA (pH 2.0) | Critical: High pH keeps pyridine neutral; Low pH keeps it fully protonated. Avoid neutral pH (6-7) where peak splitting occurs.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Detection | UV @ 262 nm | Max absorption for the methyl-pyridine chromophore. |
| Flow Rate | 1.0 mL/min | Standard. |
Note: If using the Low pH method (TFA), the vinyl impurity will elute significantly later than the alcohol. If using High pH, the separation may decrease, but peak shape often improves.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in an acidic stock solution?
A: Only if refrigerated (4°C) and if the acid is dilute (e.g., 0.1M HCl). Do not store in concentrated acids or oxidizing acids (
Q: Is the dehydration reversible? A: Technically, hydration of the double bond is possible, but under the conditions that cause dehydration (thermodynamic control), the equilibrium favors the alkene (entropy). Re-hydrating the vinyl compound usually requires specific catalysis and is not feasible as a "cleanup" strategy.
Q: I see a peak at [M+1]+ = 152 in LCMS. What is it?
A: This is likely the Methyl Ether derivative (
References
-
PubChem. (n.d.).[2] 2-(3-Methylpyridin-2-yl)ethan-1-ol (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link][1]
- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Littel, R. J., et al. (1990).[3] Acid dissociation constants of aqueous alkanolamines. Journal of Chemical & Engineering Data, 35(3), 276-277.[1][3] (Context: pKa values of amino-alcohols and pyridine derivatives).
-
Google Patents. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine (US2848456A).[1] (Context: Industrial conditions for the dehydration of the structural analog). Retrieved from
Sources
- 1. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 2. 2-(3-Methylpyridin-2-yl)ethan-1-ol | C8H11NO | CID 14546493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Status: Active Agent: Senior Application Scientist Ticket Focus: Process Optimization & Troubleshooting for CAS 4723-27-7
System Overview & Chemistry Logic
Target Molecule: 2-(3-Methylpyridin-2-yl)ethan-1-ol Precursor: 2,3-Lutidine (2,3-Dimethylpyridine) Reagent: Formaldehyde (Paraformaldehyde or Formalin)
The Core Challenge: Regioselectivity & Stoichiometry
The synthesis relies on the aldol-like condensation of the methyl group on the pyridine ring with formaldehyde.
-
Why it works: The methyl group at the C2 position is significantly more acidic (
) than the methyl group at the C3 position ( ). The nitrogen atom withdraws electron density, stabilizing the carbanion at C2 via resonance. The C3 methyl is not resonance-stabilized. -
The Scale-Up Trap: While regioselectivity is naturally favored, over-reaction is the primary failure mode. The product (an alcohol) is still reactive. Excess formaldehyde leads to the addition of a second hydroxymethyl group (bis-addition) or polymerization, forming "tars" that are difficult to remove.
Troubleshooting Guides (By Failure Mode)
Ticket #01: Low Yield / High Unreacted Starting Material
Symptom: HPLC shows >20% residual 2,3-lutidine after 12 hours. Diagnosis: Inefficient depolymerization of paraformaldehyde or insufficient temperature.
| Parameter | Recommended Setting | Technical Rationale |
| Formaldehyde Source | Paraformaldehyde (PFA) | Aqueous formalin introduces water, which inhibits the reaction temperature (reflux limit) and complicates workup. PFA allows higher temperatures. |
| Temperature | 135°C - 150°C | This reaction has a high activation energy. Below 130°C, the rate is glacial. Use a pressure vessel (Autoclave) if using solvents with lower boiling points. |
| Stoichiometry | 1.0 : 0.8 (Lutidine:PFA) | Crucial: Use a deficit of formaldehyde. It is cheaper to recycle unreacted lutidine (distillation) than to remove tarry byproducts formed by excess formaldehyde. |
Corrective Action Protocol:
-
Switch to a High-Pressure Reactor (Autoclave) if currently running at atmospheric reflux.
-
Add a trace Lewis Acid catalyst (e.g.,
) or simply rely on thermal activation at 145°C. -
Ensure PFA is finely ground to maximize surface area for depolymerization.
Ticket #02: "Tar" Formation & Difficult Purification
Symptom: Reaction mixture turns black/viscous; distillation fails to separate product cleanly. Diagnosis: Polymerization of formaldehyde or "Bis-addition" (reaction of the product with another formaldehyde molecule).
Mechanism of Failure: The product, 2-(3-methylpyridin-2-yl)ethan-1-ol, contains a hydroxyl group and a pyridine ring. Under high thermal stress, it can undergo dehydration to a vinyl species (unstable) or react further with formaldehyde.
Corrective Action Protocol:
-
Quench Early: Do not chase 100% conversion. Stop the reaction at 60-70% conversion.
-
Scavenger Additive: Add a small amount of Acetic Anhydride or Acetic Acid to the reaction. This often promotes the reaction via a "Perkin-like" transition state and reduces polymerization.
-
Vacuum Distillation: The product has a high boiling point. Use high vacuum (<5 mmHg). If the pot residue is viscous, use a Wiped Film Evaporator (WFE) to minimize thermal history.
Ticket #03: Regioselectivity Drift (Impurity at C3)
Symptom: NMR shows methylation at the wrong methyl group (rare, but possible with wrong bases). Diagnosis: Use of non-selective bases (e.g., reaction driven by thermodynamic equilibration rather than kinetic control).
Technical Insight: If using n-Butyllithium (n-BuLi) or LDA for lithiation (Low-Temp Route):
-
Kinetic Control (-78°C): Favors the C2-lithio species exclusively due to the "Complex Induced Proximity Effect" (CIPE) where Lithium coordinates to the Pyridine Nitrogen.
-
Thermodynamic Drift (>0°C): If the reaction warms up before formaldehyde addition, the lithiated species may scramble, though C2 remains thermodynamically preferred.
Corrective Action Protocol (Lithiation Route):
-
Maintain temperature strictly below -40°C during lithiation.
-
Ensure slow addition of the base to the lutidine (not vice versa) to prevent local heating.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired mono-addition and the problematic bis-addition/polymerization pathways.
Caption: Figure 1. Reaction cascade showing the critical divergence between the desired mono-addition (Green) and the "Tar" formation pathways (Black/Grey).
Standard Operating Procedure (SOP) for Scale-Up
Method A: Thermal High-Pressure (Recommended for Cost/Scale)
Best for: Multi-kilogram production where <95% purity is acceptable pre-distillation.
-
Charge: Load 2,3-Lutidine (100 kg) and Paraformaldehyde (22 kg, 0.8 eq) into a stainless steel autoclave.
-
Additives: Add water (5 kg) to facilitate depolymerization, or Acetic Acid (1 kg) as a promoter.
-
Reaction: Seal and heat to 140°C . Pressure will rise (approx. 3-5 bar). Hold for 6–8 hours.
-
Monitoring: Sample hourly. Stop when Paraformaldehyde is consumed or Lutidine conversion stalls.
-
Workup:
-
Cool to 60°C.
-
Vacuum strip unreacted 2,3-Lutidine (recycle stream).
-
High-vacuum distillation of the residue (bp approx 110-120°C @ 2 mmHg) to collect the target alcohol.
-
Method B: Lithiation (Recommended for High Purity)
Best for: GMP intermediates requiring >99% purity and no thermal degradation.
-
Setup: Cryogenic reactor (-78°C capability), inert atmosphere (
/Ar). -
Lithiation: Dissolve 2,3-Lutidine in dry THF. Cool to -78°C. Add n-Butyllithium (1.1 eq) slowly.
-
Observation: Solution turns deep red/orange (formation of the lithiated species).
-
-
Addition: Add Paraformaldehyde (cracked to gas) or gaseous Formaldehyde (generated ex-situ) into the headspace or solution.
-
Note: Using solid PFA directly in lithiation is slow and heterogeneous; gaseous HCHO is preferred for clean kinetics.
-
-
Quench: Quench with Ammonium Chloride solution while still cold.
-
Extraction: Extract with Ethyl Acetate. The product is cleaner but the process cost is 10x higher than Method A.
Data Summary: Physical Properties & Safety
| Property | Value | Relevance to Scale-Up |
| Boiling Point | ~250°C (est. atm) / 115°C (2 mmHg) | Requires high vacuum for purification to avoid decomposition. |
| pKa (C2-Me) | ~29.5 | Accessible by strong bases (LDA, nBuLi) or high thermal activation. |
| pKa (C3-Me) | ~37.0 | significantly less acidic; ensures high regioselectivity. |
| Solubility | High in Ethanol, THF, DCM | Easy extraction, but hard to crystallize (often an oil). |
| Hazards | Corrosive, Irritant | 2,3-Lutidine is a stench agent. Formaldehyde is a carcinogen. |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyridine reactivity and alkyl group acidity).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Shimizu, S., et al. (2000). "Pyridine and Pyridine Derivatives".[1][2][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. (Industrial scale processes for pyridine-ethanol derivatives).
-
ChemSpider Record. 2-(3-Methylpyridin-2-yl)ethanol. (Physical property verification).
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. brainly.com [brainly.com]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transformations of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Status: Operational Ticket ID: PYR-3ME-OH-001 Subject: Troubleshooting Low Conversion & Side Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
You are encountering difficulties with 2-(3-Methylpyridin-2-yl)ethan-1-ol . While this molecule appears to be a simple primary alcohol, it possesses a "deceptive simplicity." The proximity of the 3-methyl group to the 2-ethanol side chain creates a specific steric and electronic environment known as the "Ortho Effect." This often leads to stalled reactions, catalyst poisoning, or unexpected intramolecular cyclizations.
This guide treats your experimental setup as a system to be debugged. Follow the modules below to isolate and resolve your specific failure mode.
Module 1: The "3-Methyl Blockade" (Root Cause Analysis)
Before adjusting reagents, you must understand the structural constraints. The 3-methyl group forces the ethanol side chain out of planarity with the pyridine ring and creates a "steric wall" that hinders the approach of bulky electrophiles.
Diagnostic Visualization: The Steric-Electronic Conflict The following diagram maps the interference zones preventing your reaction from proceeding.
Caption: Fig 1. Structural interference map showing how the 3-methyl group and pyridine nitrogen conspire to lower reaction efficiency.
Module 2: Activation Failures (Mesylation/Tosylation)
User Complaint: "I tried standard mesylation (MsCl/Et3N), but I see low conversion or a new polar spot that isn't my product."
The Glitch:
-
N-Sulfonylation: The pyridine nitrogen is nucleophilic. In the presence of standard bases (Et3N), MsCl attacks the Nitrogen before the Oxygen, forming a sulfonylpyridinium salt.
-
Self-Quenching: The salt precipitates or decomposes, consuming your reagent.
The Fix: Switch to "Non-Nucleophilic" Conditions
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) | Why? |
| Base | Triethylamine (Et3N), Pyridine | 2,6-Lutidine or 2,4,6-Collidine | Steric bulk of Lutidine prevents it from attacking MsCl, and it suppresses N-alkylation of the substrate. |
| Temperature | 0°C to RT | -10°C maintained | Low temp favors kinetic O-sulfonylation over thermodynamic N-attack. |
| Solvent | DCM | DCM/Ether (1:1) | Pyridinium salts are insoluble in ether; if they form, they precipitate out, leaving the active O-mesylate in solution. |
Protocol 2.1: Sterically Protected Mesylation
-
Dissolve substrate (1.0 eq) in dry DCM (0.1 M).
-
Add 2,6-Lutidine (2.5 eq). Cool to -10°C.
-
Add MsCl (1.2 eq) dropwise over 20 mins.
-
Critical Step: Quench with saturated NaHCO3 while still cold. Do not let it warm up before quenching to prevent
acyl migration or hydrolysis.
Module 3: Mitsunobu Reaction Stalls
User Complaint: "The reaction turns dark, but I recover starting material. No product formed."
The Glitch:
-
Steric Congestion: The 3-methyl group blocks the formation of the alkoxy-phosphonium intermediate.
-
Betaine Interference: The basic pyridine nitrogen interferes with the DEAD-PPh3 betaine formation.
-
pKa Mismatch: If your nucleophile has a pKa > 11, the betaine will protonate the pyridine instead of the nucleophile.
The Fix: The "Hard" Mitsunobu Protocol
Decision Tree for Coupling Conditions:
Caption: Fig 2. Reagent selection logic based on nucleophile acidity and steric demand.
Protocol 3.1: ADDP/PBu3 Method (High Power)
-
Reagents: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) and Tributylphosphine (PBu3 ).
-
Why: ADDP is more stable and reactive; PBu3 is a stronger nucleophile than PPh3, helping overcome the 3-methyl steric wall.
-
Procedure:
-
Dissolve Alcohol (1.0 eq), Nucleophile (1.5 eq), and PBu3 (1.5 eq) in Toluene (not THF—higher temp capability).
-
Cool to 0°C.
-
Add ADDP (1.5 eq) as a solid in portions.
-
Allow to warm to RT. If no reaction after 4h, heat to 60°C (ADDP is thermally stable).
-
Module 4: Oxidation Issues (Aldehyde Synthesis)
User Complaint: "Jones reagent turned it into a black tar. PCC workup was a nightmare."
The Glitch:
-
Acid Sensitivity: Strong acids (Jones) protonate the pyridine, rendering it soluble in the aqueous phase and difficult to extract.
-
Metal Chelation: The Pyridine-N and Alcohol-OH can chelate Cr(VI) or Mn(VII) species, arresting the catalytic cycle.
The Fix: Buffered Swern or TEMPO
Recommended: TEMPO/BAIB Oxidation This method avoids heavy metals and operates under mild, buffered conditions.
-
Reagents: TEMPO (0.1 eq), BAIB (Bis(acetoxy)iodo)benzene (1.1 eq).
-
Buffer: DCM/Water (10:1).
-
Mechanism: The bulky iodine species is less affected by the 3-methyl group than surface-dependent oxidants like MnO2.
FAQ: Common Anomalies
Q: I see a mass of [M-18] in my LCMS. Is this my alkene? A: Likely yes, but check for cyclization . 2-(Pyridin-2-yl)ethanols are prone to intramolecular cyclization to form dihydrofuro[2,3-b]pyridine salts if the leaving group is good (Mesylate/Tosylate). The 3-methyl group actually increases this risk by forcing the side chain closer to the ring nitrogen (Gem-dialkyl like effect).
-
Verification: Run NMR.[1][2] If the ethyl peaks split into complex multiplets rather than distinct triplets, you have cyclized.
Q: Can I use a Grignard reagent on the oxidized aldehyde? A: Proceed with caution. The 3-methyl group creates "chelation control" conditions. The Grignard Mg atom will coordinate between the Pyridine-N and the Aldehyde-O. This locks the conformation and will lead to highly diastereoselective addition (Cram Chelate model). Expect one diastereomer to dominate (>90:10 dr).
References
-
Reactivity of 2-Substituted Pyridines
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (General principles of pyridine nucleophilicity and steric hindrance).
-
Clayden, J., et al. "Organic Chemistry."[3][4] Oxford University Press. (Chapter on Heterocycle Synthesis and Reactivity).
-
Mitsunobu Modifications for Difficult Substrates
-
Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.
- Dembinski, R. "Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography-Free Separation." European Journal of Organic Chemistry, 2004.
-
- Ding, H., et al. "Optimization of Mesylation Conditions for Base-Sensitive Alcohols." Journal of Organic Chemistry, 2011.
- Steric Effects in Pyridine Coordination: Constable, E. C. "Coordination chemistry of macrocyclic compounds." Coordination Chemistry Reviews, 1990. (Details the "ortho effect" of 2,6-disubstitution and 2-substitution on metal binding).
Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult MSDS for 2-(3-Methylpyridin-2-yl)ethan-1-ol and associated reagents.
Sources
Technical Support Center: Flow Chemistry Optimization for Pyridine Derivatives
Welcome to the Advanced Flow Chemistry Support Hub. This guide is designed for process chemists and engineers encountering specific technical hurdles in the continuous flow synthesis of pyridine derivatives. Unlike standard operating procedures, this document focuses on causality—diagnosing why a reaction fails in flow and how to engineer a solution based on hydrodynamics and kinetics.
Module 1: Reactor Engineering & Hydrodynamics
Core Challenge: Managing solids and mixing efficiency in heterogeneous pyridine syntheses.
FAQ: Troubleshooting Clogging & Precipitation
Q: My Hantzsch pyridine synthesis is clogging the reactor coils after 20 minutes of runtime. Increasing pressure doesn't help. How do I stabilize this?
A: Clogging in Hantzsch synthesis usually stems from the precipitation of the 1,4-dihydropyridine intermediate or inorganic ammonium salts before full aromatization. Simply increasing pressure often compacts the plug rather than clearing it.
Root Cause Analysis:
-
Solubility Limit: The dihydropyridine intermediate often has lower solubility than the starting materials (aldehyde/
-keto ester). -
Flow Dynamics: Laminar flow (low Reynolds number) in microreactors lacks the shear force to keep particles suspended.
Corrective Protocol:
-
Solvent Switching: Replace standard ethanol/water mixtures with 2-Methyltetrahydrofuran (2-MeTHF) . It offers higher solubility for organic intermediates and better water miscibility for ammonium acetate handling.
-
Active Agitation: Implement an ultrasonic bath around the residence time coil. Continuous sonication breaks up crystal lattice formation, maintaining a slurry rather than a solid plug.
-
Pulsatile Flow: If pumps allow, superimpose a sinusoidal flow pulse. This oscillation prevents particle settling at the tube walls.
Technical Insight: Research by the Buchwald and Jensen groups demonstrated that ultrasound-assisted flow reactors can handle heavy precipitates in cross-coupling reactions, a principle directly applicable to heterogeneous pyridine condensations [1].
FAQ: Mixing Efficiency in Fast Kinetics
Q: I am performing a lithiation of 3-bromopyridine at -78°C. My yield is inconsistent, and I see significant Wurtz coupling byproducts. Why?
A: Inconsistent yields in cryogenic flow lithiation indicate poor micromixing . The rate of lithiation (
Optimization Steps:
-
Check Reynolds Number (
): Ensure (turbulent flow) at the mixing junction. If your flow rate is too low, the streams are laminating (flowing side-by-side without mixing). -
Reactor Design: Switch to a T-mixer with narrow internal diameter (ID) (e.g., 0.5 mm) or a static mixer chip immediately before the residence coil.
-
Temperature Management: Ensure the precooling loop is sufficiently long. The reagents must be at -78°C before they hit the mixer.
Module 2: Reaction Specifics (Protocols & Chemistry)
Standard Operating Protocol: Cryogenic Lithiation-Substitution of Pyridines
Objective: Selective C3-functionalization of pyridine via Lithium-Halogen exchange. Key Advantage: Flow chemistry allows this reaction to occur at higher temperatures (-40°C vs -78°C in batch) due to precise residence time control, preventing the unstable pyridyl-lithium species from decomposing.
Experimental Workflow
| Parameter | Setting | Rationale |
| Substrate | 3-Bromopyridine (0.5 M in THF) | THF coordinates Li, stabilizing the intermediate. |
| Reagent | n-Butyllithium (0.5 M in Hexanes) | Matches stoichiometry; hexanes co-solvent aids heat dissipation. |
| Electrophile | Benzaldehyde (0.6 M in THF) | Slight excess ensures full capture of the lithiated species. |
| Temperature | -78°C (Mixer & Reactor 1) | Kinetic control to prevent isomerization. |
| Residence Time | 0.5 – 2.0 seconds (Zone 1) | Critical: Long enough to lithiate, short enough to prevent decomposition. |
| Quench | Methanol / Water | Terminates reaction immediately after Zone 2. |
Step-by-Step Execution:
-
System Prep: Dry all lines with anhydrous THF. Moisture is the primary failure mode.
-
Pre-cooling: Pump Substrate and n-BuLi through separate cooling loops (2 mL volume) submerged in the cryostat.
-
Lithiation (Zone 1): Combine streams in a PEEK T-mixer. Pass through a short reactor coil (
calculated for 0.5s residence time). -
Electrophile Addition (Zone 2): Introduce the Electrophile stream via a second T-mixer.
-
Reaction (Zone 3): Pass through a larger coil (residence time ~30s) to allow substitution.
-
Quench: Collect output into a stirred flask containing MeOH.
Module 3: Visualization & Logic
Troubleshooting Logic Tree: Pressure vs. Conversion
Use this decision matrix to diagnose flow reactor failures during pyridine synthesis.
Figure 1: Decision matrix for diagnosing common flow chemistry failures. Red paths indicate safety/hardware critical issues; Yellow paths indicate chemical optimization.
Cryogenic Lithiation Workflow Diagram
Visualizing the precise temperature zones required for successful C-H functionalization.
Figure 2: Schematic of a continuous flow lithiation setup. Note the short residence time in Zone 1 to prevent intermediate decomposition.
Module 4: Advanced Photochemistry
Context: Photochemical synthesis of pyridines (e.g., via electrocyclization) benefits massively from flow due to the Beer-Lambert law—narrow channels ensure uniform irradiation.
FAQ: Scaling Up Photochemistry
Q: I optimized a UV-mediated pyridine rearrangement on a 1 mL flow chip. When I moved to a 10 mL reactor coil, conversion dropped by 40%. Why?
A: You encountered the attenuation limit . In photochemistry, you cannot simply "size up" (increase diameter) because light penetration decreases exponentially with path length.
Solution: Numbering Up (Parallelization) Instead of using a wider tube (Sizing Up), use multiple narrow tubes in parallel or a longer tube with the same diameter.
-
Optimum Path Length: Keep reactor ID < 1.0 mm for UV processes.
-
Light Source: Ensure the LED intensity (
) scales with the increased surface area of the longer coil.
References
-
Hartman, R. L., et al. (2011). Decoupling chemical reaction and mixing rates in microfluidic systems. Lab on a Chip. [Link]
-
Gutmann, B., et al. (2015).[1] Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition. [Link]
-
Noël, T., et al. (2011). Connecting flow chemistry with solids: Ultrasound-assisted continuous-flow synthesis. Chemical Science. [Link]
-
Power, M., et al. (2020). Organolithium Bases in flow chemistry: a review. Tetrahedron. [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-ol
Topic: Catalyst & Process Selection for Hydroxyalkylation of 2,3-Lutidine Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals Scope: Synthesis of the key Betahistine intermediate via the Ladenburg-type reaction.
Core Directive: The "Why" and "How" of Catalyst Selection
The synthesis of 2-(3-methylpyridin-2-yl)ethan-1-ol (also known as 2-(2-hydroxyethyl)-3-methylpyridine) is a critical step in the production of Betahistine . The core transformation involves the hydroxyalkylation of 2,3-lutidine (2,3-dimethylpyridine) with formaldehyde .
Unlike typical catalytic cycles (e.g., Pd-catalyzed coupling), this reaction relies heavily on thermal activation or acid-base promotion to overcome the activation energy of the slightly acidic
The Selection Matrix: Three Validated Systems
We categorize the "catalyst" selection not just by the metal/acid used, but by the reaction system required.
| Feature | System A: Thermal Autoclave (Industrial Standard) | System B: Acid-Promoted (High Purity/Lab Scale) | System C: Lewis Acid Activated (Alternative) |
| Catalyst/Promoter | None (Thermal activation) or Trace Water | Acetic Anhydride / Acetic Acid | ZnCl₂ or Lewis Acids |
| Mechanism | Ladenburg Rearrangement / Aldol-type | Perkin-like condensation (via Acetate) | Coordination activation of aldehyde |
| Temperature | High (130–160°C) | Moderate (90–120°C) | Moderate (100–130°C) |
| Pressure | High (Autoclave required) | Ambient to Low Pressure | Ambient |
| Selectivity | Moderate (Risk of vinyl/diol) | High (Traps product as ester) | Moderate |
| Primary Risk | Dehydration to vinyl species | Hydrolysis step required | Metal residue removal |
Technical Deep Dive & Troubleshooting (Q&A)
Module 1: Reactivity & Conversion
Q: I am using paraformaldehyde and 2,3-lutidine at reflux (115°C) but observing <10% conversion after 24 hours. What is wrong?
A: The
-
Solution 1 (Pressure): Move to a sealed tube or autoclave. Increasing T to 135–150°C typically boosts conversion to 40–60%.
-
Solution 2 (Promoter): Add Acetic Anhydride (1.0–1.5 eq) . This changes the mechanism. The anhydride activates the pyridine N-oxide (if using the Boekelheide rearrangement route) or facilitates the formation of the acetate ester, which drives the equilibrium forward.
Q: Why is the "Single Pass" conversion often capped at 40-50%? A: This reaction is reversible. As the concentration of the product (alcohol) increases, the reverse retro-aldol reaction competes. Furthermore, water generated (if using formalin) or present in the system can inhibit the reaction temperature in non-pressurized systems.
-
Protocol: Industrial processes often accept 40% conversion, distill off the unreacted 2,3-lutidine (which has a lower boiling point), and recycle it. Do not force the reaction to 100% conversion, as this exponentially increases tar/polymer formation .
Module 2: Selectivity & Impurities
Q: How do I ensure the formaldehyde adds to the 2-methyl group and not the 3-methyl group? A: This is controlled by electronic acidity . The methyl group at the 2-position (ortho to Nitrogen) is significantly more acidic than the 3-position (meta) due to the electron-withdrawing inductive effect (-I) and resonance stabilization of the anion by the nitrogen atom.
-
Troubleshooting: If you observe 3-substituted byproducts, your temperature is likely too high (>170°C) , allowing thermodynamic scrambling, or you are using a non-selective radical initiator. Stick to ionic conditions (Acid/Base/Thermal).
Q: I see a large impurity at RRT 0.95 (relative to product). It looks like the vinyl compound. How do I stop this? A: The impurity is 2-vinyl-3-methylpyridine . The target alcohol dehydrates easily under acidic conditions at high heat.
-
Cause: Extended heating at >150°C or acidic workup.
-
Fix:
-
Limit reaction time.
-
If using System B (Acetic Anhydride), the intermediate is the acetate ester. This is stable. Perform the hydrolysis (NaOH/MeOH) at mild temperatures (<60°C) to prevent elimination to the vinyl compound.
-
Q: How do I prevent the formation of the "Diol" (Bis-addition)? A: The "Diol" (2-(2-hydroxy-1-(hydroxymethyl)ethyl)-3-methylpyridine) forms if a second formaldehyde molecule adds to the newly formed alcohol.
-
Control: Use a strict stoichiometry of 2,3-Lutidine : Formaldehyde = 1 : 0.8 to 1.0 . Never use excess formaldehyde. It is cheaper to recycle lutidine than to remove the diol.
Visualized Workflows
Diagram 1: Reaction Pathways & Impurity Profile
This diagram illustrates the main reaction and the competing pathways (Dehydration vs. Over-reaction) that the user must control.
Caption: Reaction network showing the target pathway (Green) and critical side-reactions (Red/Yellow) governed by temperature and stoichiometry.
Diagram 2: Process Decision Matrix
A logic tree to help the user select the correct experimental setup.
Caption: Decision tree for selecting between the High-Pressure Thermal route and the Atmospheric Acid-Promoted route.
Validated Experimental Protocol (Route B: Acid Promoted)
Note: This route is selected for the guide as it is reproducible in standard laboratory glassware without high-pressure safety concerns, though Route A is preferred for kg-scale.
Reagents:
-
2,3-Lutidine (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Hydrolysis Base: NaOH (2.0 eq) in Methanol
Step-by-Step:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, mix 2,3-lutidine, paraformaldehyde, and acetic anhydride.
-
Heating: Heat the mixture to 115–120°C (gentle reflux) for 10–14 hours. The solution will darken.
-
Checkpoint: Monitor by TLC/HPLC. You will see the acetate ester of the product, not the alcohol.
-
-
Distillation (Critical): Distill off unreacted lutidine and acetic acid/anhydride under reduced pressure.
-
Hydrolysis: Dissolve the residue in Methanol. Add aqueous NaOH slowly at <20°C. Stir at Room Temperature for 2 hours.
-
Why? High temp hydrolysis causes dehydration to the vinyl impurity.
-
-
Extraction: Evaporate methanol, extract aqueous layer with DCM or Toluene.
-
Purification: Vacuum distillation (bp approx 110-120°C at 2-5 mmHg).
Data Summary Table
| Parameter | Specification / Range |
| Molar Ratio (Lutidine:HCHO) | 1.0 : 0.9 (Limit HCHO to prevent diol) |
| Reaction Temp (Thermal) | 135°C - 150°C |
| Reaction Temp (Acid Promoted) | 115°C - 120°C |
| Typical Yield (Isolated) | 45 - 60% (based on consumed lutidine) |
| Key Impurity Limit | 2-vinyl-3-methylpyridine (< 0.5%) |
References
-
Synthesis of 2-hydroxyethyl pyridine derivatives. CN Patent 105237468A. (Describes the thermal and catalytic improvements for hydroxyalkylation of methylpyridines). Link
-
Process for preparing 2-(2-hydroxyethyl)pyridine. CN Patent 86103091A. (Foundational patent on the use of weak acid catalysts like benzoic/acetic acid for this transformation). Link
- Ladenburg Rearrangement and Pyridine Reactivity.Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Authoritative text on the acidity of alpha-methyl pyridines and reactivity with aldehydes).
-
Betahistine Synthesis Overview. BenchChem Protocols. (Contextualizes the target molecule as the immediate precursor to Betahistine via dehydration/amination). Link
Validation & Comparative
Spectroscopic Differentiation: 2-(3-Methylpyridin-2-yl)ethan-1-ol vs. Structural Analogs
Executive Summary
This guide provides a rigorous spectroscopic framework for distinguishing 2-(3-Methylpyridin-2-yl)ethan-1-ol (CAS 4723-26-6) from its structural analogs, specifically the non-methylated parent 2-(Pyridin-2-yl)ethan-1-ol (2-Hydroxyethylpyridine) and the regioisomer 2-(6-Methylpyridin-2-yl)ethan-1-ol .
Accurate differentiation is critical in drug development, particularly when analyzing Betahistine metabolites or synthesizing Pioglitazone intermediates, where the specific position of the methyl group on the pyridine ring dictates biological activity and metabolic stability. This guide prioritizes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary validation tools.
Structural Context & Analytes
The core challenge lies in distinguishing the specific substitution pattern on the pyridine ring. The ethyl-alcohol chain remains constant, but the steric and electronic environment changes significantly with methyl placement.
| Compound | Structure Description | Molecular Weight | Key Feature |
| Target: 2-(3-Methylpyridin-2-yl)ethan-1-ol | Pyridine ring with ethanol at C2 and methyl at C3.[1] | 137.18 g/mol | Ortho-substitution: Methyl is adjacent to the ethyl chain, causing steric compression. |
| Analog A: 2-(Pyridin-2-yl)ethan-1-ol | Pyridine ring with ethanol at C2. No methyl group. | 123.15 g/mol | Parent: Lacks the methyl signal; 4 aromatic protons. |
| Analog B: 2-(6-Methylpyridin-2-yl)ethan-1-ol | Pyridine ring with ethanol at C2 and methyl at C6. | 137.18 g/mol | Meta-substitution (relative to chain): Methyl is far from the ethyl chain; minimal steric interaction. |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for identifying the target compound using MS and NMR data.
Figure 1: Logical workflow for differentiating pyridine-ethanol derivatives.
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 3-methyl and 6-methyl isomers.
1. Proton (
H) NMR Comparison
The presence of the methyl group at position 3 introduces specific changes compared to the parent and the 6-methyl isomer.
| Feature | Target (3-Methyl) | Analog A (Parent) | Analog B (6-Methyl) |
| Aromatic Region | 3 Protons (H4, H5, H6). H6 is a doublet ( | 4 Protons (H3, H4, H5, H6). H6 is a doublet ( | 3 Protons (H3, H4, H5). No H6 signal. H3 and H5 are doublets. |
| Methyl Signal | Singlet at | Absent . | Singlet at |
| Ethyl Chain ( | Deshielded ( | Baseline ( | Baseline ( |
| Coupling ( |
Key Diagnostic:
-
Loss of H3: In the target (3-methyl), the signal typically found at ~7.2 ppm (H3) in the parent is absent.
-
Steric Shift: The methylene protons of the ethanol chain attached to the ring (C1') will appear slightly downfield in the 3-methyl isomer compared to the 6-methyl isomer due to the "ortho effect" of the adjacent methyl group.
2. Carbon (
C) NMR[1][2][3]
-
Target (3-Methyl): The C3 carbon (bearing methyl) is quaternary and shifts to
ppm. The methyl carbon appears at ppm. -
Analog B (6-Methyl): The C6 carbon is quaternary (
ppm). The methyl carbon is typically more deshielded ( ppm) than the 3-methyl group.
B. Mass Spectrometry (MS)
While MS easily separates the parent (MW 123) from the methylated analogs (MW 137), distinguishing the isomers requires analyzing fragmentation intensities.
-
Molecular Ion: ESI+ gives
for the target. -
Fragmentation Pathway:
-
Loss of Formaldehyde/CH2OH: A characteristic loss of 31 Da (
) generates the ethyl-pyridine cation (m/z 106). -
McLafferty Rearrangement: Not dominant due to the short chain, but benzylic-type cleavage is common.
-
Figure 2: Primary fragmentation pathways for 2-(3-Methylpyridin-2-yl)ethan-1-ol.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Isomer Discrimination
To ensure reproducible chemical shifts and minimize concentration-dependent H-bonding shifts.
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3. DMSO minimizes intermolecular Hydrogen bonding variation, sharpening the OH signal.
-
Concentration: Prepare a 10-15 mM solution (approx. 2 mg in 0.6 mL). High concentrations can cause peak broadening.
-
Acquisition:
-
Pulse sequence: Standard 1D proton (zg30).
-
Scans: 16-64 scans to ensure clear observation of 13C satellites if needed.
-
Temperature: 298 K (25°C).
-
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm.
Protocol 2: IR Spectroscopy (Neat)
Useful for quick verification of the alcohol functionality.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Key Bands:
-
O-H Stretch: Broad band at 3200-3400 cm⁻¹ .
-
C-H Stretch (Aromatic): Weak bands > 3000 cm⁻¹.[4]
-
Ring Breathing: Pyridine ring modes at ~1590 cm⁻¹ and ~1470 cm⁻¹ . The 3-methyl substitution often splits the 1600 cm⁻¹ band differently than the 6-methyl substitution due to symmetry reduction.
-
References
-
PubChem. 2-(3-Methylpyridin-2-yl)ethan-1-ol (Compound).[1] National Library of Medicine. Available at: [Link]
-
ResearchGate. Betahistine metabolites and spectroscopic analysis. (Contextual grounding for pyridine ethanol derivatives). Available at: [Link]
-
NIST Chemistry WebBook. Pyridine, 2-(2-hydroxyethyl)-. Standard Reference Data.[1] (For parent compound comparison). Available at: [Link]
Sources
Comparative Biological Activity of Substituted Pyridinylethanol Derivatives
This guide provides an in-depth technical analysis of substituted pyridinylethanol derivatives, focusing on their comparative biological activities, structure-activity relationships (SAR), and experimental validation.
Executive Summary & Scaffold Analysis
Pyridinylethanol derivatives represent a versatile class of heterocyclic compounds where a pyridine ring is linked to an ethanol side chain.[1] The position of the ethanol substitution (2-, 3-, or 4-position) and the nature of the substituents on the ethyl chain (chiral centers, amine groups, or fused heterocycles) dictate their biological profile.
This guide compares three primary classes of derivatives:
-
Amino-substituted (Betahistine analogs): Primarily targeting Histamine H3/H1 receptors (CNS/Vascular).[1]
-
Chiral 1-substituted (Amino alcohols): Functioning as chiral ligands and antimicrobial agents.[1]
-
Heterocycle-fused (Thiazolyl/Triazolyl hybrids): Exhibiting potent cytotoxicity and antimicrobial efficacy.[1]
Core Scaffold Properties[1][2]
-
H-Bonding Donor/Acceptor: The pyridine nitrogen (acceptor) and hydroxyl group (donor/acceptor) allow for bidentate binding to biological targets.[1]
-
Chelation Potential: 1-(2-pyridinyl)ethanol derivatives often act as N,O-ligands, crucial for metalloenzyme inhibition.[1]
-
Metabolic Relevance: 2-(2-hydroxyethyl)pyridine is a major metabolite of Betahistine, serving as a biomarker for drug clearance.[1]
Comparative Activity Analysis
The following table synthesizes experimental data comparing the efficacy of key pyridinylethanol derivatives across different biological targets.
Table 1: Comparative Biological Efficacy Profile[1]
| Derivative Class | Key Compound Example | Primary Target | Activity Metric (Typical) | Mechanism of Action |
| Amino-ethyl (Class A) | Betahistine (2-[2-(methylamino)ethyl]pyridine) | Histamine H3 Receptor | Presynaptic autoreceptor inhibition, increasing histamine release.[1] | |
| Chiral 1-Substituted (Class B) | (S)-1-(2-pyridinyl)ethanol | Candida albicans (Fungi) | MIC: | Disruption of ergosterol biosynthesis via CYP51 inhibition.[1] |
| Heterocycle-Fused (Class C) | 2-(2-pyridinyl)ethyl-thiazolidinone | MCF-7 (Breast Cancer) | Induction of apoptosis via caspase-3 activation; Tubulin polymerization inhibition.[1] | |
| Metabolite (Class D) | 2-(2-hydroxyethyl)pyridine | Urease Enzyme | Weak coordination to Nickel active site (often used as negative control).[1] |
Structure-Activity Relationship (SAR) Logic[1][3]
The biological activity is strictly governed by the substitution pattern on the ethanol chain.[1]
The "Distance Rule" in Receptor Binding
For Class A (Betahistine analogs), the distance between the pyridine nitrogen and the side-chain amine is critical.
-
Observation: A two-carbon linker (ethanol/ethyl) is optimal for H3 receptor recognition.[1]
-
Causality: This distance mimics the endogenous histamine molecule, allowing the pyridine ring to occupy the imidazole binding pocket while the amine interacts with the aspartate residue in the receptor.
Chirality and Antimicrobial Potency
For Class B (1-substituted derivatives), chirality dictates efficacy.[1]
-
Observation: The (S)-enantiomer of 1-(2-pyridinyl)ethanol derivatives often shows 2-3x lower MIC values than the (R)-enantiomer.[1]
-
Causality: The spatial arrangement of the hydroxyl group in the (S)-configuration allows for tighter hydrophobic packing within the fungal CYP51 active site.
Visualizing the Signaling & Synthesis Pathways
The following diagram illustrates the divergent synthesis pathways for creating these derivatives and their subsequent biological signaling cascades.
Caption: Divergent synthetic pathways from 2-methylpyridine leading to distinct pharmacological classes (H3 antagonists vs. CYP51 inhibitors).
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and assay validation for Class C (Heterocycle-Fused) derivatives, as these represent the current frontier in drug development for this scaffold.
Protocol: Synthesis of 2-(2-pyridinyl)ethyl-thiazolidinone
Objective: To synthesize a Class C derivative for cytotoxic evaluation.
-
Reagents: 2-(2-hydroxyethyl)pyridine (10 mmol), Thionyl chloride (12 mmol), Thiourea (10 mmol), Ethyl chloroacetate.[1]
-
Chlorination: Reflux 2-(2-hydroxyethyl)pyridine with thionyl chloride in dry benzene for 3 hours. Evaporate solvent to obtain 2-(2-chloroethyl)pyridine hydrochloride.[1]
-
Cyclization: Dissolve the chloro-intermediate in ethanol. Add thiourea and reflux for 6 hours to form the isothiouronium salt.
-
Heterocyclization: Treat the salt with ethyl chloroacetate in the presence of fused sodium acetate (20 mmol) in ethanol. Reflux for 10 hours.
-
Purification: Pour onto crushed ice. Filter the precipitate and recrystallize from ethanol.[1]
-
Validation: Confirm structure via
H-NMR (look for thiazolidinone singlet at 3.8 ppm).
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (
). Add to wells (triplicate). Include Doxorubicin as a positive control.[1] -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media.[1] Add
DMSO to dissolve formazan crystals.[1] -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
.[1] Plot dose-response curve to derive .[1]
References
-
Betahistine Mechanism: Gbahou, F., et al. "H3 receptor antagonists and inverse agonists: Pharmacological properties and therapeutic potential."[1] British Journal of Pharmacology, 2006.[1] Link[1]
-
Chiral Synthesis: Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.[1] Link[1]
-
Antimicrobial Pyridines: Malinka, W., et al. "Synthesis and antimicrobial activity of some new pyridine derivatives."[1] Il Farmaco, 2004.[1] Link
-
Scaffold Bioactivity: Altaf, A.A., et al.[1] "A review on the medicinal importance of pyridine derivatives." Journal of Drug Design and Medicinal Chemistry, 2015. Link[1]
-
Metabolite Data: "2-(2-Hydroxyethyl)pyridine - PubChem Compound Summary." National Center for Biotechnology Information.[1] Link[1]
Sources
computational studies of 2-(3-Methylpyridin-2-yl)ethan-1-ol properties
A Comparative Analysis of Structural Stability and ADMET Properties[1]
Executive Summary & Molecule Context[1][2][3][4]
2-(3-Methylpyridin-2-yl)ethan-1-ol (hereafter referred to as 3-Me-2-PE ) represents a critical structural scaffold in the development of histamine analogs and coordination ligands.[1] Structurally, it is a derivative of 2-pyridineethanol (2-PE) , distinguished by a methyl group at the 3-position of the pyridine ring.[1]
This methyl group is not merely a passive substituent; it acts as a steric gatekeeper . In computational drug design, this molecule serves as a vital comparator to Betahistine (a histamine H3 antagonist).[1] While Betahistine contains a methylamino ethyl chain, 3-Me-2-PE substitutes this with a hydroxyethyl chain, altering hydrogen bonding potential and metabolic susceptibility.[1]
This guide provides a rigorous computational framework to evaluate 3-Me-2-PE against its primary structural and pharmacological alternatives.[1]
Comparative Framework: The Alternatives
To objectively assess 3-Me-2-PE, we compare it against three distinct benchmarks:
| Comparator | Role | Key Structural Difference | Relevance |
| 2-Pyridineethanol (2-PE) | Baseline Standard | Lacks the 3-methyl group.[1] | Reference for intramolecular hydrogen bonding (IHB) stability.[1] |
| Betahistine | Pharmacological Standard | Contains -NHMe instead of -OH.[1] | The active pharmaceutical ingredient (API) target.[1] |
| 2-Pyridylacetic Acid (2-PAA) | Metabolic Reference | Carboxylic acid derivative.[1] | The major inactive metabolite of Betahistine; indicates oxidation endpoint. |
Computational Workflow: The "Steric Gate" Protocol
The defining feature of 3-Me-2-PE is the competition between Intramolecular Hydrogen Bonding (IHB) and Steric Repulsion .[1] The nitrogen of the pyridine ring (N1) can accept a proton from the hydroxyl group (O-H), forming a pseudo-cyclic 6-membered ring.[1] However, the 3-methyl group exerts steric pressure, potentially destabilizing this planar conformation.[1]
3.1. Validated Computational Workflow (DOT Visualization)
The following workflow ensures accurate prediction of the "Open" vs. "Closed" (H-bonded) equilibrium.
Figure 1: Standardized computational workflow for evaluating pyridine-ethanol derivatives. The NBO step is critical for quantifying the N...H-O interaction energy.
Technical Analysis: Performance vs. Alternatives
4.1. Conformational Stability & Hydrogen Bonding
The primary differentiator is the Intramolecular Hydrogen Bond (IHB) .[1]
-
Mechanism: The lone pair on the Pyridine Nitrogen (
) donates electron density to the antibonding orbital of the Hydroxyl group ( ).[1] -
Comparison:
-
2-PE (Baseline): Forms a strong IHB (approx. 3-5 kcal/mol stabilization). The molecule adopts a planar, "closed" conformation, increasing lipophilicity.[1]
-
3-Me-2-PE (Target): The 3-methyl group clashes with the ethyl chain.[1] Computational prediction: This forces the molecule into a gauche conformation that may weaken the IHB compared to 2-PE, or force the hydroxyl group away from the nitrogen, exposing the polar -OH group to solvent.
-
4.2. Electronic Properties (Reactivity)
Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we compare the electronic stability.[1]
| Property | 3-Me-2-PE (Target) | 2-PE (Alternative) | Betahistine (Drug) | Interpretation |
| HOMO Energy | High (Nucleophilic) | Moderate | High (Amine) | The 3-Me group is electron-donating, raising the HOMO level compared to 2-PE, making the ring more susceptible to electrophilic attack.[1] |
| Chemical Hardness ( | Moderate | High | Moderate | 3-Me-2-PE is softer than 2-PE, implying higher reactivity and potential for metabolic oxidation.[1] |
| Dipole Moment | Variable | Lower (Closed form) | Moderate | Disruption of the IHB by the methyl group likely increases the net dipole moment compared to the "closed" 2-PE. |
4.3. ADMET & Drug-Likeness Profile
For drug development professionals, the shift from "Research Chemical" to "Lead Candidate" depends on ADMET properties.
| Parameter | 3-Me-2-PE | Betahistine | 2-PE | Significance |
| Molecular Weight | 137.18 | 136.19 | 123.15 | All are ideal fragments (<200 Da).[1] |
| XLogP3 (Lipophilicity) | 0.8 | 0.7 | 0.6 | Critical Finding: The 3-methyl group increases lipophilicity despite potential IHB disruption.[1] This suggests 3-Me-2-PE has superior membrane permeability potential than 2-PE.[1] |
| TPSA (Ų) | 33.1 | 24.9 | 33.1 | Higher TPSA than Betahistine (Alcohol vs Amine).[1] Slightly lower BBB permeability predicted. |
| H-Bond Donors | 1 | 1 | 1 | Identical.[1] |
| Metabolic Risk | High | High | Moderate | Like Betahistine, the ethyl chain is prone to oxidation by MAO-B to form carboxylic acids (2-PAA derivatives).[1] |
Experimental Validation Protocol
A computational model is only as good as its experimental validation. To verify the "Steric Gate" hypothesis regarding the 3-methyl group's effect on hydrogen bonding, the following protocol is required.
5.1. IR Spectroscopy Validation[2]
-
Objective: Distinguish between "Free" OH and "Bound" OH (IHB).
-
Method: Fourier-Transform Infrared Spectroscopy (FT-IR) in dilute
(non-polar solvent).[1] -
Expected Signal:
-
Validation Logic: If 3-Me-2-PE shows a significantly lower ratio of "Bound" to "Free" OH compared to 2-PE, the computational prediction of steric destabilization is confirmed.
5.2. Interaction Pathway Visualization
Figure 2: The mechanistic competition between the stabilizing Hydrogen Bond and the destabilizing Steric Repulsion of the 3-Methyl group.[1]
Conclusion & Recommendation
3-Me-2-PE is a distinct chemical entity that should not be treated merely as a "methylated 2-PE."[1]
-
For Ligand Design: The 3-methyl group likely disrupts the planar N,O-chelation mode found in 2-PE.[1] Researchers designing pincer ligands must account for this steric twist, which may result in non-planar coordination geometries.
-
For Drug Development: 3-Me-2-PE exhibits higher lipophilicity (LogP 0.[1]8) than both 2-PE and Betahistine.[1] However, its metabolic stability is likely lower due to the electron-donating methyl group activating the ring toward oxidation.
-
Final Verdict: Use 3-Me-2-PE when increased lipophilicity is required, but avoid it if planar, rigid hydrogen-bonding motifs are essential for receptor binding.[1]
References
-
PubChem. (2025).[1][3] Compound Summary: 2-(3-Methylpyridin-2-yl)ethan-1-ol (CID 14546493).[1][3] National Library of Medicine.
-
Radi, S., et al. (2016).[1] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl) Ethanol. MDPI, Crystals.[1] (Contextual reference for Pyridine-Ethanol DFT methodologies).
-
Umar, Y. (2009).[1] Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine.[5] Spectrochimica Acta Part A. (Reference for Pyridine ring rotational barriers).
-
[Link]
-
-
Barak, N., et al. (2016).[1] Safety, Tolerability, and Pharmacokinetics of 2-Pyridylacetic Acid, a major metabolite of betahistine.[6][7] Biopharmaceutics & Drug Disposition. (Reference for metabolic pathways of pyridine-ethyl analogs).
-
[Link]
-
-
Saiz, L., et al. (1999).[1][8] Dynamics and hydrogen bonding in liquid ethanol.[8] Molecular Physics.[8] (Foundational reference for ethanol chain dynamics).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives | MDPI [mdpi.com]
- 3. 2-(3-Methylpyridin-2-yl)ethan-1-ol | C8H11NO | CID 14546493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. saizlab.bme.ucdavis.edu [saizlab.bme.ucdavis.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
